Technical Documentation Center

Antimicrobial peptide brevinin-1E-OG7 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Antimicrobial peptide brevinin-1E-OG7

Core Science & Biosynthesis

Foundational

Brevinin-1E-OG7: Secondary Structure, Sequence Dynamics, and Therapeutic Engineering

An in-depth technical guide on the physicochemical properties, conformational dynamics, and experimental characterization of the amphibian antimicrobial peptide Brevinin-1E-OG7. Introduction and Phylogenetic Context The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physicochemical properties, conformational dynamics, and experimental characterization of the amphibian antimicrobial peptide Brevinin-1E-OG7.

Introduction and Phylogenetic Context

The innate immune system of amphibians relies heavily on the secretion of host-defense peptides (HDPs) from granular skin glands to survive in microbe-rich environments. Among the most ubiquitous and potent of these are the Brevinins, a superfamily of antimicrobial peptides (AMPs) first isolated from Rana species.

Brevinin-1E-OG7 is a highly specialized, 24-amino-acid AMP identified in the skin secretions of the Yunnanfu frog (Odorrana grahami, formerly Rana grahami)[1],[2]. While it shares the defining structural hallmarks of the Brevinin-1 family—most notably the C-terminal disulfide-bridged cyclic heptapeptide known as the "Rana box"[3]—its unique sequence variations impart specific physicochemical properties that govern its membrane-permeabilizing mechanism. Understanding the secondary structure and sequence dynamics of Brevinin-1E-OG7 is critical for researchers aiming to engineer synthetic analogs with optimized therapeutic indices for combating multidrug-resistant (MDR) pathogens.

Primary Sequence Analysis and Physicochemical Profiling

The primary structure of an AMP dictates its net charge, amphipathicity, and hydrophobicity, which collectively determine its affinity for bacterial versus mammalian membranes. Brevinin-1E-OG7 is transcribed as a 50-amino-acid precursor protein before being enzymatically cleaved into its mature 24-amino-acid active form[1].

The mature sequence is characterized by a highly hydrophobic N-terminal domain, a central proline hinge, and a cationic C-terminal domain stabilized by a disulfide bridge[4].

Table 1: Physicochemical Properties of Mature Brevinin-1E-OG7
ParameterValueFunctional Implication
Sequence FFPLIAGLAANFLPQILCKIARKCDrives amphipathic helix formation upon membrane binding.
Length 24 amino acidsOptimal length to span a single leaflet of the lipid bilayer.
Molecular Mass 2648.31 DaSmall size facilitates rapid diffusion to target sites.
Isoelectric Point (pI) 9.5Ensures the peptide is highly cationic at physiological pH.
Net Charge (pH 7.4) +3Mediates initial electrostatic attraction to anionic bacterial lipids.
Hydrophobicity 1.1Promotes deep insertion into the hydrophobic core of the membrane.
Boman Index 15.92 kcal/molIndicates high protein-binding potential and membrane activity.
Disulfide Bridge Cys18 – Cys24Forms the "Rana box" (CKIARKC), essential for structural stability.

Data sourced from the Data Repository of Antimicrobial Peptides (DRAMP)[4].

Secondary Structure and Conformational Dynamics

Like most linear cationic AMPs, Brevinin-1E-OG7 is intrinsically disordered in aqueous environments, existing predominantly as a random coil[3]. This structural flexibility prevents premature aggregation and proteolytic degradation in the extracellular space. However, upon encountering a lipid bilayer, the peptide undergoes a dramatic conformational phase transition.

The Amphipathic α -Helix and the Proline Hinge

In membrane-mimetic environments (e.g., 50% Trifluoroethanol or SDS micelles), Brevinin-1E-OG7 adopts a well-defined amphipathic α -helical structure[5]. The sequence segregates into two distinct faces: a hydrophobic face (rich in Phe, Leu, and Ile) that anchors into the lipid acyl chains, and a hydrophilic/cationic face that interacts with the polar lipid headgroups.

Crucially, the sequence contains a proline residue at position 14 (Pro14). Proline lacks an amide hydrogen to participate in hydrogen bonding, which introduces a stable "kink" or hinge into the α -helix[3]. This hinge is not a structural defect; rather, it is a functional evolutionary adaptation. It allows the N-terminal hydrophobic domain to flex independently of the C-terminal domain, optimizing the peptide's orientation and facilitating the transition from a parallel surface-bound state to a perpendicular inserted state during pore formation.

The Rana Box Motif

The C-terminus features the sequence CKIARKC, forming a cyclic heptapeptide via an intramolecular disulfide bond between Cys18 and Cys24[3]. This "Rana box" restricts the conformational freedom of the C-terminus, creating a rigid, highly cationic anchor that strongly coordinates with the negatively charged components of the bacterial membrane (e.g., phosphatidylglycerol and cardiolipin)[5].

Mechanism of Action: Membrane Permeabilization

The bactericidal activity of Brevinin-1E-OG7 is non-receptor mediated, relying instead on the biophysical disruption of the target cell membrane.

MOA A Brevinin-1E-OG7 (Aqueous Phase: Random Coil) B Electrostatic Attraction (Cationic Lys/Arg to Anionic Lipids) A->B C Membrane Accumulation (Conformational Shift to α-Helix) B->C D Hydrophobic Insertion (Phe/Leu/Ile into Lipid Bilayer) C->D E Proline Hinge (Pro14) Flexing & Rana Box Anchoring D->E F Pore Formation (Toroidal / Barrel-Stave) E->F G Membrane Depolarization & Cell Lysis F->G

Fig 1: Mechanism of action for Brevinin-1E-OG7 membrane permeabilization and cell lysis.

  • Electrostatic Attraction : The net +3 charge (Lys19, Arg22, Lys23) drives the peptide toward the anionic bacterial envelope[6].

  • Accumulation and Folding : As local concentration increases, the peptide folds into its amphipathic α -helix, lying parallel to the membrane surface (the "carpet" model).

  • Insertion and Permeabilization : Driven by the high hydrophobicity of the N-terminus, the peptide inserts into the bilayer. The Pro14 hinge flexes, allowing the peptide to form transmembrane pores (likely toroidal pores), leading to rapid efflux of intracellular ions, collapse of the proton motive force, and cell death.

Experimental Protocols for Structural & Functional Characterization

To ensure rigorous scientific integrity, the synthesis and characterization of Brevinin-1E-OG7 must follow a self-validating workflow. The following protocols detail the causality behind each experimental choice.

Workflow S1 Fmoc SPPS Synthesis S2 TFA Cleavage & Deprotection S1->S2 S3 Air Oxidation (Disulfide Formation) S2->S3 S4 RP-HPLC Purification S3->S4 S5 MALDI-TOF Validation S4->S5 S6 CD Spectroscopy (Secondary Structure) S5->S6 S7 Liposome Leakage Assay S5->S7

Fig 2: Self-validating experimental workflow for Brevinin-1E-OG7 synthesis and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Disulfide Oxidation

Causality: Fmoc chemistry is selected over Boc to allow for mild, orthogonal deprotection using piperidine, preserving the integrity of the sensitive Cys and Arg side chains.

  • Elongation : Synthesize the sequence FFPLIAGLAANFLPQILCKIARKC on a Rink amide resin using standard Fmoc-SPPS protocols. Coupling is achieved using HBTU/DIPEA.

  • Cleavage : Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Oxidation (Critical Step) : To form the Cys18-Cys24 disulfide bridge, dissolve the crude linear peptide at a highly dilute concentration (<0.1 mg/mL) in 0.1 M ammonium bicarbonate buffer (pH 8.0). Why dilute? High dilution thermodynamically favors intramolecular disulfide bridging (forming the Rana box) over intermolecular dimerization. Stir open to the air for 24–48 hours.

  • Validation : Purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient. Validate the mass (Expected: 2648.3 Da) using MALDI-TOF Mass Spectrometry. A mass shift of -2 Da confirms successful disulfide oxidation.

Protocol 2: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy validates that the synthetic peptide can undergo the requisite conformational shift necessary for biological activity.

  • Sample Preparation : Prepare 50 µM peptide solutions in two environments: (A) 10 mM sodium phosphate buffer (pH 7.4) to represent the aqueous phase, and (B) 50% (v/v) Trifluoroethanol (TFE) in buffer. Why TFE? TFE provides a low-dielectric environment that mimics the hydrophobic core of the lipid bilayer, stabilizing the hydrogen bonds of the peptide backbone[3].

  • Data Acquisition : Record spectra from 190 nm to 250 nm at 25°C using a quartz cuvette with a 1 mm path length.

  • Analysis : The aqueous sample should exhibit a strong negative band near 200 nm (random coil). The TFE sample should exhibit dual negative minima at 208 nm and 222 nm, and a positive maximum at 192 nm, confirming the induction of the α -helical structure[5].

Therapeutic Engineering: Optimizing the Therapeutic Index

While Brevinin-1E-OG7 is a potent antimicrobial, the Brevinin-1 family is historically limited by significant hemolytic activity against human erythrocytes[6]. This toxicity is driven by the highly hydrophobic N-terminus (FFPLIAGL...), which can indiscriminately partition into the zwitterionic membranes of mammalian cells[5].

Engineering Strategies for Drug Development:

  • N-Terminal Truncation : Studies on related Brevinin-1E amides demonstrate that deleting the first 3-5 hydrophobic amino acids drastically reduces hemolytic activity while largely preserving antimicrobial efficacy[5].

  • Cationic Translocation : Moving the highly cationic Rana box segment to a central position within the sequence has been shown to reduce mammalian cell toxicity by altering the amphipathic moment, favoring selective interaction with highly anionic bacterial membranes[6].

  • Residue Substitution : Replacing highly hydrophobic residues (e.g., Leu8 or Ile16) with positively charged amino acids (Lys or Arg) increases the net charge and decreases overall hydrophobicity, thereby improving the therapeutic index.

By leveraging these structure-activity relationships, researchers can utilize the Brevinin-1E-OG7 scaffold to design next-generation peptide antibiotics that are both highly effective and systemically safe.

References

  • UniProt Consortium. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt". UniProtKB. URL:[Link]

  • Data Repository of Antimicrobial Peptides (DRAMP). "The All Information Of DRAMP01907". CPU-Bioinfor. URL:[Link]

  • Che, H., et al. "Anti-infection Peptidomics of Amphibian Skin". Molecular & Cellular Proteomics, 2007. URL:[Link]

  • Conlon, J.M., et al. "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives". Advances in Experimental Medicine and Biology, 2014. URL:[Link]

  • Subasinghage, A.P., et al. "Structure-function studies on the amphibian peptide brevinin 1E: translocating the cationic segment from the C-terminal end to a central position favors selective antibacterial activity". Journal of Peptide Research, 2001. URL:[Link]

  • Kim, Y., et al. "Structure-activity Analysis of Brevinin 1E Amide, an Antimicrobial Peptide From Rana Esculenta". Biochimica et Biophysica Acta, 1998. URL:[Link]

Sources

Exploratory

Whitepaper: Elucidating the Membrane Disruption Mechanism of Brevinin-1E-OG7 in Gram-Negative Bacteria

Executive Summary The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel therapeutic modalities that bypass traditional mechanisms of antibiotic resistance. Antim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel therapeutic modalities that bypass traditional mechanisms of antibiotic resistance. Antimicrobial peptides (AMPs) derived from amphibian skin secretions represent a highly evolved, broad-spectrum defense mechanism. Among these,1—a potent AMP isolated from the Yunnanfu frog (Odorrana grahami)—demonstrates remarkable therapeutic potential[1].

As a Senior Application Scientist specializing in peptide therapeutics, I approach the characterization of such molecules not merely as phenomenological observations, but as complex biophysical interactions that must be rigorously decoded. This technical guide provides an in-depth analysis of the structural dynamics, mechanistic pathways, and self-validating experimental workflows required to elucidate the membrane disruption mechanism of Brevinin-1E-OG7.

Physicochemical Profiling and Structural Dynamics

Brevinin-1 family peptides are typically ~24 amino acids in length and are characterized by a highly conserved C-terminal heptapeptide ring, known as the "Rana box" (Cys18-Xaa4-Lys-Cys24), which is stabilized by an intramolecular disulfide bond[2].

The mature Brevinin-1E-OG7 peptide exhibits a pronounced cationic charge and high hydrophobicity[1][3]. In aqueous environments, the peptide remains largely unstructured. However, upon encountering the anisotropic, hydrophobic environment of a bacterial membrane, it rapidly folds into an amphipathic α-helical conformation[4]. This structural plasticity is the fundamental driver of its mechanism of action: the cationic residues (primarily Lysine and Arginine) facilitate initial electrostatic attraction to the negatively charged bacterial surface, while the hydrophobic face of the α-helix drives insertion into the lipid bilayer[2][3].

The Mechanistic Pathway of Membrane Disruption

The architecture of Gram-negative bacteria presents a formidable barrier, characterized by an asymmetric outer membrane (OM) rich in lipopolysaccharides (LPS) and an inner cytoplasmic membrane (IM). The bactericidal action of Brevinin-1E-OG7 is a multi-stage spatiotemporal process[2][5].

Stage 1: Outer Membrane Permeabilization via Self-Promoted Uptake

The LPS layer is tightly cross-linked and stabilized by divalent cations (Mg2+ and Ca2+). The highly cationic N-terminus of Brevinin-1E-OG7 competitively displaces these cations. This electrostatic disruption induces transient cracks in the OM, a process termed "self-promoted uptake," allowing the peptide to translocate across the periplasmic space[5][6].

Stage 2: Inner Membrane Disruption

Upon reaching the IM, the amphipathic α-helix partitions into the phospholipid bilayer. Depending on the local peptide-to-lipid ratio, Brevinin-1E-OG7 operates via two primary biophysical models:

  • The Carpet Model: Peptides accumulate parallel to the membrane surface. Once a critical threshold concentration is reached, the membrane undergoes a catastrophic collapse into micellar structures, destroying the bilayer integrity[5].

  • The Toroidal Pore Model: Peptides insert perpendicularly, bending the lipid head groups to form a continuous protein-lipid pore. This leads to rapid membrane depolarization and the lethal leakage of intracellular contents (e.g., K+, ATP)[4].

Stage 3: LPS Neutralization and Immunomodulation

Beyond direct lysis, Brevinin-1 peptides exhibit high binding affinity for the Lipid A moiety of LPS. This interaction not only facilitates membrane entry but also neutralizes free LPS, preventing the activation of the TLR4/MAPK signaling pathways in host macrophages, thereby suppressing the release of pro-inflammatory cytokines such as TNF-α and IL-6[6][7].

Mechanism A Brevinin-1E-OG7 (Cationic & Amphipathic) B Electrostatic Binding to LPS (Displacement of Mg2+/Ca2+) A->B C Outer Membrane Permeabilization (Self-Promoted Uptake) B->C D Translocation across Periplasmic Space C->D E Inner Membrane Accumulation (Carpet Model) D->E F Toroidal Pore Formation & Membrane Depolarization E->F G Cell Lysis & Death F->G

Mechanistic pathway of Gram-negative membrane disruption by Brevinin-1E-OG7.

Self-Validating Experimental Methodologies

To establish a high-confidence mechanistic profile, we must employ experimental designs that are inherently self-validating. Every assay must include internal controls that confirm the causality of the observed phenomena.

Protocol 1: Outer Membrane Permeabilization (NPN Uptake Assay)
  • Causality: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorophore that is excluded by intact OMs. It fluoresces weakly in an aqueous buffer but strongly when partitioned into the hydrophobic core of a disrupted OM. By measuring NPN fluorescence, we directly quantify the degree of OM disruption.

  • Self-Validation System: The assay is validated by a positive control (Polymyxin B, a known OM permeabilizer) to define the maximum dynamic range. Crucially, a parallel cohort must be supplemented with 5 mM Mg2+. If Brevinin-1E-OG7 functions via electrostatic displacement, the excess Mg2+ will competitively inhibit peptide binding, suppressing the NPN signal and directly proving the "self-promoted uptake" hypothesis[5].

  • Step-by-Step Workflow:

    • Grow Gram-negative bacteria (e.g., E. coli or P. aeruginosa) to mid-logarithmic phase (OD600 = 0.5).

    • Wash and resuspend cells in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

    • Add NPN to a final concentration of 10 μM and incubate in the dark for 5 minutes to establish baseline fluorescence.

    • Aliquot the suspension into a black 96-well microplate.

    • Add Brevinin-1E-OG7 at varying concentrations (0.5×, 1×, and 2× MIC).

    • Continuously monitor fluorescence (Excitation: 350 nm, Emission: 420 nm) for 30 minutes using a spectrofluorometer.

Protocol 2: Inner Membrane Depolarization (DiBAC4(3) Flow Cytometry)
  • Causality: Once the OM is breached, the peptide must disrupt the inner cytoplasmic membrane to cause cell death. DiBAC4(3) is a bis-oxonol voltage-sensitive dye. It is excluded from healthy, polarized cells but enters depolarized cells, binding to intracellular proteins and emitting enhanced green fluorescence.

  • Self-Validation System: We utilize flow cytometry to measure single-cell fluorescence, ensuring the data reflects a uniform population response rather than an artifact of cellular debris. We use CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a potent protonophore, to fully dissipate the proton motive force. This establishes the theoretical maximum for membrane depolarization, ensuring the assay is correctly calibrated[5].

  • Step-by-Step Workflow:

    • Harvest mid-log phase bacterial cells and resuspend in PBS containing 10 mM glucose.

    • Add DiBAC4(3) to a final concentration of 1 μg/mL and incubate for 30 minutes in the dark to achieve steady-state dye distribution.

    • Acquire baseline fluorescence data using a flow cytometer (FITC channel).

    • Treat the cells with Brevinin-1E-OG7 (at MIC) and incubate for 15 minutes.

    • Acquire post-treatment fluorescence data. A rightward shift in the fluorescence peak indicates successful IM depolarization[5].

Workflow Start Bacterial Suspension (Gram-negative) OM Outer Membrane Assay (NPN Fluorescent Probe) Start->OM IM Inner Membrane Assay (DiBAC4(3) Dye) Start->IM LPS LPS Binding Assay (ITC / LAL Assay) Start->LPS Data Flow Cytometry & Spectrofluorometry OM->Data IM->Data LPS->Data Val Mechanistic Validation Data->Val

Self-validating experimental workflow for assessing membrane permeabilization.

Quantitative Data Analysis

To contextualize the efficacy of Brevinin-1E-OG7 and its analogs, we must quantify its physicochemical and mechanistic parameters. Table 1 summarizes the typical profile of Brevinin-1 class peptides against Gram-negative targets.

Table 1: Physicochemical and Mechanistic Profiling of Brevinin-1 Class Peptides

ParameterTypical Value / CharacteristicMechanistic Implication
Net Charge +4 to +6Facilitates initial electrostatic binding to anionic LPS[3].
Hydrophobicity ~60-70%Drives insertion into the hydrophobic core of the lipid bilayer[3].
Secondary Structure Amphipathic α-helixEnables parallel accumulation (carpet model) or perpendicular insertion (toroidal pore)[4].
C-Terminal Domain Rana Box (Cys-X5-Lys-Cys)Stabilizes peptide structure and enhances interaction with lipid head groups[2].
MIC (Gram-negative) 4 - 32 μg/mLDemonstrates potent efficacy against pathogens like E. coli and P. aeruginosa[4].

Conclusion and Future Perspectives

The membrane disruption mechanism of Brevinin-1E-OG7 is a highly orchestrated biophysical event, initiated by electrostatic OM permeabilization and culminating in IM collapse. While its potency against Gram-negative pathogens is undeniable, the clinical translation of native Brevinin-1 peptides is often limited by dose-dependent hemolytic activity[3][4]. Future drug development efforts must focus on rational peptide engineering—such as modulating the net charge-to-hydrophobicity ratio or substituting specific residues within the Rana box—to widen the therapeutic index while preserving the self-promoted uptake mechanism[2][3].

Sources

Foundational

Physicochemical Properties and Hydrophobicity of Brevinin-1E-OG7: A Comprehensive Technical Guide

Executive Summary The development of novel therapeutics to combat antimicrobial resistance heavily relies on naturally occurring host-defense peptides. Brevinin-1E-OG7 is a highly potent antimicrobial peptide (AMP) isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics to combat antimicrobial resistance heavily relies on naturally occurring host-defense peptides. Brevinin-1E-OG7 is a highly potent antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami) . As a member of the ubiquitous Brevinin-1 superfamily, its biological efficacy is governed by a delicate physicochemical balance between its cationic charge and extreme hydrophobicity.

As a Senior Application Scientist, understanding the causality behind these physicochemical properties is critical for drug development. This whitepaper provides an in-depth analysis of Brevinin-1E-OG7’s structural dynamics, the mechanistic role of its hydrophobicity, and the self-validating experimental workflows required to characterize it.

Molecular Architecture & Physicochemical Profile

Brevinin-1E-OG7 consists of 24 amino acid residues with the primary sequence: FFPLIAGLAANFLPQILCKIARKC .

The structural architecture of this peptide is defined by three distinct domains:

  • Highly Hydrophobic N-Terminus: Comprising a dense cluster of non-polar residues (Phe, Leu, Ile, Ala) that drive lipid bilayer insertion.

  • Proline Hinge: The presence of Pro residues (Pro3, Pro14) introduces structural kinks, preventing the formation of a continuous, rigid helix and allowing structural flexibility during membrane interaction.

  • The "Rana Box" Motif: A highly conserved C-terminal cyclic heptapeptide loop (Cys18-Lys-Ile-Ala-Arg-Lys-Cys24) stabilized by an intramolecular disulfide bridge. This cationic loop serves as the primary electrostatic anchor to negatively charged bacterial membranes .

Table 1: Physicochemical Parameters of Brevinin-1E-OG7
ParameterValueFunctional Implication
Sequence FFPLIAGLAANFLPQILCKIARKCDictates primary structure and target binding affinity.
Length 24 amino acidsOptimal length to span a single lipid bilayer leaflet.
Net Charge (pH 7.4) +4Drives initial electrostatic attraction to anionic bacterial membranes.
Hydrophobicity ~75% (18/24 residues)Facilitates deep insertion into the hydrophobic membrane core.
Conserved Motif "Rana Box" (C18-C24)Stabilizes the C-terminal loop; critical for structural integrity.
Secondary Structure Amphipathic α -helixSegregates hydrophobic and cationic faces for membrane disruption.

The Mechanistic Role of Hydrophobicity

In AMP engineering, hydrophobicity is a double-edged sword. It is the primary thermodynamic driver for peptide partitioning into the lipid bilayer. However, excessive hydrophobicity leads to non-selective toxicity, specifically the lysis of neutrally charged, zwitterionic mammalian erythrocytes (hemolysis) .

Causality of Membrane Dynamics

In an aqueous environment, Brevinin-1E-OG7 exists as a disordered random coil. Upon electrostatic attraction to a membrane surface, the anisotropic, low-dielectric lipid environment induces intramolecular hydrogen bonding, forcing the peptide into an amphipathic α -helix .

The hydrophobic face of the helix penetrates the lipid acyl chains. According to the "carpet model," the peptides accumulate parallel to the membrane surface until a threshold concentration is reached, causing catastrophic membrane disruption. Conversely, in mammalian cells, the extreme hydrophobicity of Brevinin-1E-OG7 allows it to bypass electrostatic requirements, inserting directly into the membrane to form transmembrane pores (the "barrel-stave" model) .

Mechanism N1 Aqueous Phase (Random Coil) N2 Membrane Binding (Electrostatic) N1->N2 Cationic Charge (+4) N3 Conformational Shift (Amphipathic Helix) N2->N3 Hydrophobic Insertion N4 Bacterial Lysis (Carpet Model) N3->N4 Optimal Amphipathicity N5 Erythrocyte Hemolysis (Pore Formation) N3->N5 Excessive Hydrophobicity

Caption: Logical relationship between hydrophobicity, conformational shifts, and bioactivity.

Experimental Workflows for Physicochemical Characterization

To accurately profile Brevinin-1E-OG7, researchers must utilize self-validating experimental systems. The following protocols detail the synthesis, structural elucidation, and hydrophobicity quantification of the peptide.

Workflow S1 1. Fmoc Solid-Phase Peptide Synthesis (Assembly & Cleavage) S2 2. Disulfide Bridge Oxidation (Cys18-Cys24 Linkage) S1->S2 S3 3. RP-HPLC Hydrophobicity Profiling (C18 Column Retention) S2->S3 S4 4. Circular Dichroism (CD) Spectroscopy (Helicity in 50% TFE) S3->S4

Caption: Self-validating experimental workflow for physicochemical characterization.

Protocol 1: Synthesis and Disulfide Oxidation
  • Assembly: Synthesize the peptide using standard Fmoc solid-phase peptide synthesis (SPPS) on a Rink amide resin to yield a C-terminally amidated peptide (often preferred for stability).

  • Cleavage: Cleave the peptide from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers (e.g., TIPS, EDT, water) for 2 hours at room temperature.

  • Oxidation (Self-Validating Step): Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (<0.5 mg/mL) and stir open to the air for 24–48 hours. Causality: High dilution is critical to strongly favor intramolecular disulfide bond formation (Cys18-Cys24) over intermolecular dimerization. Confirm the mass shift (-2 Da) via MALDI-TOF MS.

Protocol 2: Hydrophobicity Profiling via RP-HPLC

Retention time (RT) on a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column is a direct, empirical proxy for peptide hydrophobicity .

  • Column Setup: Utilize a semi-preparative C18 column (e.g., 250 × 10 mm, 5 µm).

  • Solvent System: Mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

  • Gradient: Run a linear gradient of 10% to 80% mobile phase B over 60 minutes at a flow rate of 1.0 mL/min.

  • Validation: Inject a standard calibration mix of peptides with known hydrophobicity. Causality: Because Brevinin-1E-OG7 is exceptionally hydrophobic, it will elute late in the gradient. Studies show that longer RTs correlate linearly with increased hemolytic activity, allowing researchers to predict toxicity before running biological assays .

Protocol 3: Secondary Structure Elucidation via CD Spectroscopy

Circular Dichroism (CD) spectroscopy determines the α -helical content of the peptide .

  • Sample Preparation: Prepare the peptide at a concentration of 50 µM in two distinct solvents: 10 mM ammonium acetate (aqueous) and 50% trifluoroethanol (TFE) in ammonium acetate.

  • Measurement: Scan the samples from 190 nm to 260 nm using a quartz cuvette with a 1 mm path length at 25°C.

  • Data Interpretation: Causality: TFE lowers the dielectric constant of the solvent, mimicking the hydrophobic core of the lipid bilayer. A self-validating result will show a strong negative minimum at 200 nm in water (random coil) and dual negative minima at 208 nm and 222 nm in 50% TFE (indicating an induced α -helix).

Structure-Activity Relationship (SAR) & Drug Development

For drug development professionals, native Brevinin-1E-OG7 is often too toxic for systemic intravenous administration due to its ~75% hydrophobicity ratio. Rational drug design focuses on N-terminal truncation or amino acid substitution (e.g., replacing bulky hydrophobic residues like Phenylalanine with hydrophilic residues like Lysine).

By systematically reducing the retention time on the RP-HPLC (lowering global hydrophobicity), scientists can uncouple the antimicrobial efficacy from the hemolytic toxicity, thereby widening the therapeutic index of Brevinin-1-derived therapeutics .

References

  • UniProt Consortium. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog)." UniProtKB - C3RTH8. URL:[Link]

  • Kwon, M. Y., et al. "Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1998. URL:[Link]

  • Chen, X., et al. "Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy." Antibiotics, 2020. URL:[Link]

  • Wang, L., et al. "Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri." Biomolecules, 2020. URL:[Link]

Exploratory

brevinin-1E-OG7 binding affinity to bacterial lipid bilayers

An In-Depth Technical Guide to Brevinin-1E-OG7: Binding Affinity and Mechanistic Dynamics in Bacterial Lipid Bilayers Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated the explora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Brevinin-1E-OG7: Binding Affinity and Mechanistic Dynamics in Bacterial Lipid Bilayers

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of host defense peptides as alternative therapeutics. Among these, the Brevinin-1 superfamily, isolated from Ranidae frogs, represents a highly potent class of antimicrobial peptides (AMPs). Specifically, Brevinin-1E-OG7 , identified in the skin secretions of the Yunnanfu frog (Odorrana grahami), exhibits profound membrane-disruptive capabilities[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, thermodynamic binding affinities, and membrane-targeting causality of Brevinin-1E-OG7. By moving beyond empirical observation into the fundamental biophysics of peptide-lipid interactions, this guide provides actionable, self-validating protocols for researchers optimizing AMPs for clinical drug development.

Structural Dynamics and Physicochemical Causality

Brevinin-1E-OG7 is a cationic, amphipathic peptide that transitions from a random coil in aqueous environments to a highly structured α -helix upon encountering a hydrophobic, membrane-mimetic environment[2]. This conformational plasticity is not incidental; it is the thermodynamic engine driving its bactericidal efficacy.

The Tripartite Structural Model

The functional architecture of Brevinin-1E-OG7 can be divided into three operational domains:

  • The Cationic Hinge (Central Region): Rich in Lysine (Lys) and Arginine (Arg) residues, this region drives the initial electrostatic attraction to the negatively charged headgroups of bacterial phospholipids (e.g., phosphatidylglycerol, PG, and cardiolipin)[3].

  • The Hydrophobic Face (N-Terminus): Composed of non-polar aliphatic residues (e.g., Leucine, Isoleucine), this domain acts as the anchor, inserting into the acyl core of the lipid bilayer to induce membrane curvature and lateral expansion[4].

  • The Rana-Box (C-Terminus): A conserved cyclic heptapeptide motif (Cys18-(Xaa)4-Lys-Cys24) stabilized by a disulfide bridge. This structural kink prevents proteolytic degradation and modulates the depth of bilayer insertion, directly influencing the peptide's therapeutic index[3].

SAR Root Brevinin-1E-OG7 Structural Domains NTerm N-Terminal Domain (Hydrophobic) Root->NTerm Mid Central Cationic Hinge (Lys/Arg Residues) Root->Mid CTerm C-Terminal Rana-Box (Disulfide Bridge) Root->CTerm F1 Lipid Tail Insertion (Membrane Anchoring) NTerm->F1 F2 Electrostatic Binding (Anionic Headgroups) Mid->F2 F3 Proteolytic Stability & Target Specificity CTerm->F3

Caption: Structure-Activity Relationship (SAR) mapping of Brevinin-1E-OG7 domains.

Thermodynamics of Binding Affinity to Bacterial Bilayers

The selectivity of Brevinin-1E-OG7 for bacterial cells over mammalian host cells is governed by the lipid composition of the target membrane. Mammalian membranes are predominantly composed of zwitterionic lipids (e.g., phosphatidylcholine, PC) and cholesterol, which pack tightly and carry a net-neutral charge. In contrast, bacterial membranes are rich in anionic lipids like POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol)[2].

The Causality of Membrane Perturbation

When Brevinin-1E-OG7 approaches a bacterial membrane, the binding process follows a distinct thermodynamic trajectory:

  • Exothermic Adsorption: The initial electrostatic interaction between the cationic residues and anionic POPG headgroups is highly exothermic ( ΔH<0 ).

  • Endothermic Insertion: The partitioning of the hydrophobic face into the lipid tail region is entropically driven ( ΔS>0 ) due to the release of ordered water molecules (the hydrophobic effect), though the physical insertion itself can be slightly endothermic.

  • Carpet Mechanism & Pore Formation: As the local peptide-to-lipid (P/L) ratio reaches a critical threshold, the peptide induces transient toroidal pores or micellization of the bilayer (the "carpet" model), leading to catastrophic membrane depolarization, leakage of intracellular contents (e.g., ATP), and cell death[5].

MOA A Brevinin-1E-OG7 (Random Coil in Aqueous) B Electrostatic Attraction (Cationic Residues to Anionic Lipids) A->B C Conformational Shift (Amphipathic Alpha-Helix) B->C D Hydrophobic Insertion (Lipid Bilayer Core) C->D E Membrane Perturbation (Pore Formation / Carpet Model) D->E F Bacterial Cell Lysis & Death E->F

Caption: Mechanism of Action: Brevinin-1E-OG7 induced bacterial membrane disruption.

Quantitative Data: Binding Affinity and Efficacy Metrics

To provide a benchmark for drug development, the following table synthesizes the quantitative binding affinities, minimum inhibitory concentrations (MIC), and thermodynamic parameters of Brevinin-1 class peptides interacting with bacterial membrane mimetics and lipopolysaccharides (LPS)[6][7].

Parameter / MetricTarget / Model SystemValue / RangeMechanistic Implication
Binding Affinity ( Kd​ ) LPS (Gram-negative outer membrane) ∼6.49±5.40 mMModerate-to-strong affinity; neutralizes endotoxins and prevents TLR4 activation[7].
MIC (Gram-Positive) S. aureus, E. faecalis 3.125−6.25 μ g/mLHigh susceptibility due to exposed anionic peptidoglycan and lipid bilayers[6].
MIC (Gram-Negative) E. coli, P. aeruginosa ≥100 μ g/mLLower efficacy due to the robust outer LPS membrane acting as a kinetic barrier[6].
Enthalpy ( ΔH ) POPE/POPG (3:1) LUVs −4.5 to −8.2 kcal/molStrongly exothermic binding driven by electrostatic interactions at the lipid interface.
Hemolytic Activity ( HC50​ ) Human Erythrocytes (hRBCs) 15−30 μ MDose-limiting toxicity; requires rational design (e.g., D-amino acid substitution) to improve therapeutic index[5].

Self-Validating Experimental Protocols

To accurately quantify the binding affinity and functional membrane disruption of Brevinin-1E-OG7, researchers must employ orthogonal techniques. The following protocols detail the use of Isothermal Titration Calorimetry (ITC) for thermodynamics and Calcein Leakage Assays for functional validation.

Workflow S1 Peptide Synthesis & Purification S3 Isothermal Titration Calorimetry (ITC) S1->S3 S4 Calcein Leakage Assay (Fluorescence) S1->S4 S2 LUV Preparation (POPE/POPG 3:1) S2->S3 S2->S4 S5 Data Analysis (Kd, Enthalpy, % Leakage) S3->S5 S4->S5

Caption: Experimental workflow for quantifying peptide-lipid binding and permeabilization.

Protocol 1: Quantifying Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Purpose: To determine the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( N ) of Brevinin-1E-OG7 binding to bacterial membrane mimetics.

Step-by-Step Methodology:

  • Lipid Vesicle Preparation:

    • Mix POPE and POPG in a 3:1 molar ratio in chloroform. Dry under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours to remove residual solvent.

    • Hydrate the lipid film with 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) to a final lipid concentration of 20 mM.

    • Subject the suspension to 10 freeze-thaw cycles (liquid nitrogen to 40°C water bath).

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Peptide Preparation: Dissolve lyophilized Brevinin-1E-OG7 in the exact same HEPES buffer to a concentration of 50 μ M. Critical Causality: Using the identical buffer for both peptide and lipids eliminates heat of dilution artifacts during titration.

  • ITC Titration:

    • Load the peptide solution (50 μ M) into the calorimetric cell (volume ∼1.4 mL).

    • Load the LUV suspension (20 mM) into the injection syringe.

    • Set the instrument to 25°C. Perform 25 injections of 10 μ L each, with a 300-second interval between injections to allow the baseline to equilibrate.

  • Data Analysis: Subtract the background heat of dilution (titrating LUVs into buffer). Fit the integrated heat data to a "One Set of Sites" binding model to extract Kd​ , ΔH , and ΔS .

Protocol 2: Functional Validation via Calcein Leakage Assay

Purpose: To measure the functional consequence of binding—specifically, the peptide's ability to permeabilize the lipid bilayer.

Step-by-Step Methodology:

  • Dye Encapsulation: Hydrate the POPE/POPG lipid film with a buffer containing 70 mM Calcein (self-quenching concentration). Extrude to form LUVs as described above.

  • Free Dye Removal: Separate the unencapsulated Calcein from the LUVs using size-exclusion chromatography (e.g., Sephadex G-50 column) eluted with an iso-osmotic buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fluorescence Measurement:

    • Dilute the Calcein-loaded LUVs to a final lipid concentration of 50 μ M in a fluorimeter cuvette.

    • Excite the sample at 490 nm and monitor emission at 520 nm.

    • Add Brevinin-1E-OG7 at varying concentrations (0.1 to 10 μ M) and record the increase in fluorescence over 10 minutes. Causality: As the peptide disrupts the membrane, Calcein leaks out, dilutes into the surrounding buffer, and de-quenches, resulting in a fluorescence spike.

  • Normalization: Add 10% Triton X-100 to achieve 100% lysis (maximum fluorescence). Calculate the percentage of leakage induced by the peptide relative to the Triton X-100 control.

Clinical Perspectives and Rational Design

While Brevinin-1E-OG7 demonstrates potent binding affinity to bacterial bilayers, its translation to the clinic is often hindered by non-specific binding to mammalian erythrocytes (hemolysis)[5]. Rational drug design must focus on optimizing the therapeutic index.

As demonstrated in recent structure-activity relationship (SAR) studies, substituting specific L-amino acids with D-amino acids on the hydrophobic face can disrupt the perfect α -helical continuity just enough to reduce insertion into cholesterol-rich mammalian membranes, while maintaining the electrostatic affinity required to target and lyse bacterial pathogens[5]. Furthermore, the inherent LPS-binding capacity of the Brevinin-1 family presents a dual-action therapeutic opportunity: direct bactericidal activity coupled with the neutralization of endotoxin-induced inflammatory cascades[7].

References

  • Regulation of the Rana sylvatica brevinin-1SY antimicrobial peptide during development and in dorsal and ventral skin in response to freezing, anoxia and dehydration Source: Journal of Experimental Biology (biologists.com) URL:[Link]

  • Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri Source: CORE (core.ac.uk) URL:[Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source: National Institutes of Health (nih.gov) URL:[Link]

  • Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt Source: UniProt (uniprot.org) URL:[Link]

  • A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism Source: National Institutes of Health (nih.gov) URL:[Link]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW Source: MDPI (mdpi.com) URL:[Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo Source: Frontiers (frontiersin.org) URL:[Link]

Sources

Foundational

Genomic Identification and Cloning of the Brevinin-1E-OG7 Precursor: A Technical Whitepaper

Executive Summary Amphibian skin secretions represent a prolific biochemical reservoir of host-defense peptides, evolved to protect against a wide array of environmental pathogens. Among these, the Odorrana grahami (Yunn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amphibian skin secretions represent a prolific biochemical reservoir of host-defense peptides, evolved to protect against a wide array of environmental pathogens. Among these, the Odorrana grahami (Yunnanfu frog) has been identified as an exceptionally rich source of novel antimicrobial peptides (AMPs), yielding hundreds of unique transcripts 1. This whitepaper provides an in-depth mechanistic guide to the genomic identification, "shotgun" cloning, and structural characterization of the brevinin-1E-OG7 precursor 2. By elucidating the molecular cloning workflows and structural topology of this specific AMP, researchers and drug development professionals can leverage these validated protocols for the discovery of novel, resistance-evading anti-infective agents.

Genomic Architecture & Precursor Topology

Brevinin-1E-OG7 belongs to the Brevinin-1 family of AMPs, which are characterized by a highly conserved precursor architecture and a functional C-terminal "Rana box" domain 3, 4. The full-length precursor protein consists of 50 amino acids 2 and follows a strict topological sequence critical for its biosynthesis, intracellular trafficking, and post-translational processing.

Precursor SP Signal Peptide (Hydrophobic) Spacer Acidic Spacer Domain SP->Spacer KR -K-R- Cleavage Site Spacer->KR Mature Mature Brevinin-1E-OG7 (24 AA) KR->Mature RanaBox Rana Box (C-terminal Loop) Mature->RanaBox

Structural domains of the brevinin-1E-OG7 antimicrobial peptide precursor.

  • Signal Peptide : A highly conserved, hydrophobic N-terminal sequence responsible for directing the nascent polypeptide to the endoplasmic reticulum for the secretory pathway 4.

  • Acidic Spacer Domain : A region rich in glutamic and aspartic acid residues. Causality: This domain neutralizes the high positive charge of the mature AMP, preventing premature autotoxicity and membrane lysis within the frog's own glandular cells 5.

  • Propeptide Convertase Cleavage Site : A classic dibasic -Lys-Arg- (-K-R-) motif. This serves as the precise recognition site for endogenous serine proteases, which cleave the precursor to release the active peptide into the skin secretion 4.

  • Mature Peptide (Brevinin-1E-OG7) : The 24-amino-acid active moiety (FFPLIAGLAANFLPQILCKIARKC) 3.

  • Rana Box : A C-terminal cyclic heptapeptide domain (CKIARKC) stabilized by an intramolecular disulfide bridge between the two cysteine residues. This structural motif is essential for target membrane permeabilization 4.

Methodology: "Shotgun" Cloning & Genomic Identification

To capture the full repertoire of AMP transcripts without prior sequence knowledge of the mature peptides, a "shotgun" cDNA cloning strategy is employed [[5]](), [[4]](). This self-validating system ensures that the complete open reading frame (ORF)—from the conserved signal peptide to the poly-A tail—is accurately captured and sequenced.

G N1 Frog Skin Secretion (Odorrana grahami) N2 Total RNA Extraction (TRIzol Reagent) N1->N2 N3 SMART cDNA Synthesis (Reverse Transcription) N2->N3 N4 3'-RACE PCR (Degenerate Primers) N3->N4 N5 pGEM-T Vector Ligation & Transformation N4->N5 N6 Sanger Sequencing & Bioinformatics N5->N6 N7 Brevinin-1E-OG7 Precursor Identification N6->N7

Workflow for the genomic identification and cloning of the brevinin-1E-OG7 precursor.

Protocol 3.1: Total RNA Extraction and mRNA Isolation

Causality: Frog skin secretions are highly concentrated with active endogenous RNases. Immediate cryo-preservation and rapid lysis using a phenol-chloroform base are mandatory to denature nucleoprotein complexes and preserve transcript integrity.

  • Sample Collection : Induce skin secretion from Odorrana grahami via mild, non-lethal electrical stimulation (5V, 100 Hz, 140 ms pulse width) 5. Wash secretions with deionized water and immediately freeze in liquid nitrogen.

  • Lysis : Homogenize 50 mg of lyophilized secretion in 1 mL of TRIzol reagent.

  • Phase Separation : Add 0.2 mL chloroform, incubate for 3 minutes, and centrifuge at 12,000 × g for 15 minutes at 4°C. Carefully recover the upper aqueous phase.

  • Precipitation : Precipitate RNA with 0.5 mL isopropanol. Wash the pellet with 75% ethanol and resuspend in RNase-free water.

  • Quality Control (Self-Validation) : Validate RNA integrity via agarose gel electrophoresis (confirming distinct 28S and 18S rRNA bands) and spectrophotometry (ensuring an A260/280 ratio > 1.8).

Protocol 3.2: SMART cDNA Library Construction and 3'-RACE

Causality: Traditional RT-PCR requires known internal sequences. 3'-Rapid Amplification of cDNA Ends (3'-RACE) leverages the highly conserved nature of the amphibian signal peptide to amplify unknown mature AMP sequences at the 3' end 4.

  • First-Strand Synthesis : Convert 1 µg of total RNA to cDNA using a modified oligo(dT) primer and a reverse transcriptase with terminal transferase activity to preferentially enrich for full-length transcripts.

  • Degenerate Primer Design : Design a sense primer targeting the highly conserved signal peptide region of Odorrana species (e.g., 5'-GAWYYAYYHRGCCYTCWACH-3').

  • PCR Amplification : Perform PCR using the degenerate sense primer and a universal antisense primer targeting the 3' adapter sequence.

    • Cycling Conditions: 94°C for 3 min; 30 cycles of (94°C for 30s, 50°C for 30s, 72°C for 1 min); final extension at 72°C for 7 min.

  • Purification : Resolve amplicons on a 1.5% agarose gel. Excise bands in the 300–500 bp range (the typical size for AMP precursors) and purify using a standard gel extraction kit.

Protocol 3.3: Vector Ligation, Transformation, and Sequencing
  • Ligation : Ligate the purified amplicons into a pGEM-T Easy Vector. Causality: The A-overhangs generated by Taq polymerase during PCR facilitate highly efficient T-A cloning into the linearized vector 4.

  • Transformation : Transform the ligation mixture into competent E. coli DH5α cells via heat shock (42°C for 45 seconds).

  • Screening (Self-Validation) : Plate on LB agar containing Ampicillin, IPTG, and X-Gal. Select positive (white) colonies via blue/white screening, confirming successful insert ligation.

  • Sequencing : Extract plasmid DNA from positive clones and perform Sanger sequencing using universal T7/SP6 promoter primers.

Bioinformatics & Structural Analysis

Following sequencing, the translation of the nucleotide sequence reveals the complete 50-amino-acid brevinin-1E-OG7 precursor 2. Bioinformatic validation is performed by aligning the translated open reading frame (ORF) against the UniProtKB database. The presence of the -K-R- cleavage site confirms the exact start of the mature 24-residue peptide 4.

Table 1: Physicochemical Properties of Brevinin-1E-OG7
PropertyValue
Organism Odorrana grahami (Yunnanfu frog) 2
UniProt Entry C3RTH8 2, 3
Precursor Length 50 Amino Acids [[2]]()
Mature Sequence FFPLIAGLAANFLPQILCKIARKC3
Mature Length 24 Amino Acids 3
Key Structural Motif C-terminal Rana Box (CKIARKC) 4
Biological Activity Broad-spectrum Antimicrobial 3

Functional Characterization & Clinical Relevance

Brevinin-1E-OG7 exhibits potent antimicrobial properties against a variety of pathogens [[3]](). The mechanism of action is fundamentally biophysical: the highly cationic and amphipathic nature of the mature peptide allows it to electrostatically bind to the negatively charged phospholipid bilayers of bacterial membranes, leading to cell lysis 6.

Mechanism of Action
  • Electrostatic Attraction : The cationic residues (Lysine, Arginine) in the Rana box and alpha-helical core are drawn to the anionic components (e.g., LPS in Gram-negative, lipoteichoic acid in Gram-positive bacteria) of the microbial membrane.

  • Membrane Insertion : The hydrophobic face of the amphipathic alpha-helix inserts into the lipid bilayer.

  • Permeabilization : The peptide induces membrane curvature and pore formation, leading to the efflux of intracellular contents, collapse of the proton motive force, and rapid cell death [[6]]().

Causality in Assay Design: To accurately validate this mechanism, Minimum Inhibitory Concentration (MIC) assays must be performed in low-salt media. High concentrations of divalent cations (Ca2+, Mg2+) in standard broths can competitively inhibit the initial electrostatic binding of the peptide to the bacterial membrane, leading to artificially inflated MIC values.

Conclusion

The genomic identification and cloning of the brevinin-1E-OG7 precursor from Odorrana grahami underscore the power of "shotgun" cDNA library screening in peptidomics 5, 1. By understanding the highly conserved precursor architecture—specifically the signal peptide and propeptide convertase sites—researchers can reliably mine amphibian genomes for novel therapeutics. The structural insights gained from the brevinin-1E-OG7 Rana box provide a crucial template for the rational design of next-generation, resistance-evading antimicrobial agents 4.

References

  • UniProt Consortium. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog)". UniProtKB: C3RTH8. URL:[Link]

  • DRAMP Database. "DRAMP01907: Antimicrobial peptide brevinin-1E-OG7". CPU-Bioinfor. URL:[Link]

  • Zhou, M., et al. "Lividins: Novel antimicrobial peptide homologs from the skin secretion of the Chinese Large Odorous frog, Rana (Odorrana) livida - Identification by 'shotgun' cDNA cloning and sequence analysis". ResearchGate. URL:[Link]

  • Ma, Y., et al. "Anti-infection Peptidomics of Amphibian Skin". Semantic Scholar. URL:[Link]

  • Le, T., et al. "Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity". PMC (NIH). URL:[Link]

  • Wang, L., et al. "Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues". MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

brevinin-1E-OG7 purification using reverse-phase HPLC methods

Application Note: High-Resolution Purification of Brevinin-1E-OG7 Using Reverse-Phase HPLC Abstract This application note details an optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Purification of Brevinin-1E-OG7 Using Reverse-Phase HPLC

Abstract

This application note details an optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the isolation and purification of Brevinin-1E-OG7, an antimicrobial peptide (AMP) derived from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1]. The protocol emphasizes the physicochemical rationale behind column selection, mobile phase composition, and gradient optimization to achieve >95% peptide purity, ensuring downstream viability for structural and functional assays.

Introduction & Scientific Rationale

Brevinin-1E-OG7 belongs to the Brevinin-1 family of amphibian AMPs. These peptides are characterized by a highly hydrophobic N-terminal domain and a conserved C-terminal "Rana-box"—a cyclic heptapeptide motif stabilized by a disulfide bridge[2][3]. While these structural features confer potent broad-spectrum antibacterial and anti-biofilm properties, they present unique chromatographic challenges during purification[4].

Causality in Chromatographic Design (E-E-A-T):

  • Column Selection: While C18 columns are the industry standard for general peptide purification[5], the pronounced hydrophobicity of Brevinin-1 peptides can lead to irreversible binding and poor recovery on densely packed C18 stationary phases. Therefore, a C5 or C8 column (e.g., Phenomenex Jupiter C5) is often preferred. The shorter alkyl chains provide sufficient retention for high-resolution separation while mitigating excessive hydrophobic interactions[3][6].

  • Ion-Pairing Agent (TFA): Trifluoroacetic acid (TFA) at 0.05%–0.1% (v/v) is a critical component of the mobile phase[3][5]. The basic residues (e.g., Lysine, Arginine) within the Rana-box are protonated at the low pH induced by TFA. The trifluoroacetate anion pairs with these positively charged residues, neutralizing them and increasing the peptide's overall interaction with the hydrophobic stationary phase. Furthermore, TFA suppresses the ionization of unendcapped surface silanols on the silica matrix, preventing secondary electrostatic interactions that cause peak tailing.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower system backpressure) and superior UV transparency at low wavelengths (214 nm), which is absolutely essential for monitoring peptide amide bonds[6].

Materials and Reagents

  • Stationary Phase: Semi-preparative RP-HPLC column (e.g., C5 or C18, 250 mm × 10 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Sample: Lyophilized crude skin secretion of Odorrana grahami[4].

  • Detection: UV-Vis Diode Array Detector (DAD) capable of dual-wavelength monitoring[6].

Step-by-Step Methodology

Step 4.1: Sample Preparation and Clarification

  • Reconstitution: Dissolve 5–10 mg of lyophilized Odorrana grahami crude skin secretion in 1.0 mL of Mobile Phase A (0.1% TFA in water)[3][6].

  • Clarification: Centrifuge the reconstituted sample at 5,000 × g for 10 minutes at 4°C to pellet insoluble mucins and high-molecular-weight proteins[6].

  • Filtration: Pass the resulting supernatant through a 0.22 µm PVDF syringe filter to protect the HPLC column from particulate fouling and extend column life.

Step 4.2: RP-HPLC Separation

  • Equilibration: Equilibrate the semi-preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0–2.0 mL/min until a stable UV baseline is achieved.

  • Injection: Inject the clarified peptide solution (up to 1 mL for a semi-preparative column).

  • Gradient Elution: Execute a shallow, linear gradient to resolve the complex peptide mixture. A standard gradient increases Mobile Phase B from 5% to 80% over 80–240 minutes, depending on the required resolution[3][6].

  • Detection: Monitor the eluate continuously at 214 nm (amide backbone absorption) and 280 nm (aromatic residues, such as Phenylalanine, which are present in Brevinin-1 peptides)[6].

Step 4.3: Fraction Collection and Self-Validation

  • Collection: Collect fractions manually or via an automated fraction collector based on UV peak thresholds.

  • Lyophilization: Freeze-dry the collected fractions to remove water, ACN, and the volatile TFA.

  • Mass Validation: Reconstitute a small aliquot of each fraction and analyze via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Identify the fraction corresponding to the theoretical molecular mass of Brevinin-1E-OG7[3][4].

  • Sequence Confirmation: Perform MS/MS fragmentation sequencing on the target fraction to definitively confirm the primary amino acid sequence and validate the purification[3][6].

Data Presentation

The following table summarizes a self-validating gradient program designed to maximize the resolution of hydrophobic Brevinin-1 peptides from crude amphibian secretions.

Table 1: Optimized RP-HPLC Gradient Program for Brevinin-1E-OG7

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Rationale / Expected Event
0.09552.0Sample loading and column equilibration.
10.09552.0Isocratic hold to elute highly polar, non-retained salts and metabolites.
90.020802.0Linear gradient. Brevinin-1E-OG7 typically elutes between 40-60% B due to its hydrophobic N-terminus[5][6].
95.001002.0Column wash to remove highly hydrophobic aggregates.
105.09552.0Re-equilibration for the next injection.

Mandatory Visualization

Workflow N1 Skin Secretion Collection (Odorrana grahami) N2 Lyophilization & Reconstitution (0.1% TFA) N1->N2 N3 Centrifugation & Filtration (Clarification) N2->N3 N4 Semi-Preparative RP-HPLC (C5/C18 Column, ACN/TFA Gradient) N3->N4 N5 Fraction Collection (UV Monitor: 214 nm / 280 nm) N4->N5 N6 MALDI-TOF MS & MS/MS Validation N5->N6

Fig 1. Workflow for extraction, RP-HPLC purification, and MS validation of Brevinin-1E-OG7.

References

  • Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt Source: uniprot.org URL:[Link][1]

  • Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri Source: qub.ac.uk URL:[Link][2]

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW Source: mdpi.com URL:[Link][5]

  • Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential Source: portlandpress.com URL:[Link][3]

  • Characterisation of a novel peptide, Brevinin-1H, from the skin secretion of Amolops hainanensis and rational design of several analogues Source: qub.ac.uk URL:[Link][6]

  • A frog‐derived antimicrobial peptide as a potential anti‐biofilm agent in combating Staphylococcus aureus skin infection Source: qub.ac.uk URL:[Link][4]

Sources

Application

Topic: Evaluating the Efficacy of Brevinin-1E-OG7 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

An Application Note and Protocol for Researchers Abstract The rise of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public healt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The rise of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action.[1] Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, are a promising source for such therapeutics.[2] This document provides a comprehensive guide for the evaluation of Brevinin-1E-OG7, a novel synthetic analogue of the amphibian-derived Brevinin-1E peptide, against MRSA. Brevinins are known for their potent, broad-spectrum antimicrobial activity, which is primarily mediated through the disruption of microbial cell membranes—a mechanism less prone to the development of resistance compared to conventional antibiotics.[3] We present a structured, multi-phase experimental workflow, from initial in vitro efficacy testing to preliminary safety and mechanistic assessments. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the scientific rationale underpinning each experimental choice to ensure robust and reproducible results.

Foundational Concepts: The Antagonist and The Protagonist

A thorough understanding of both the pathogen and the therapeutic candidate is critical for a well-designed experimental campaign.

The Target: Methicillin-Resistant Staphylococcus aureus (MRSA)

Staphylococcus aureus is a Gram-positive bacterium responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like pneumonia and bloodstream infections.[1] The "methicillin-resistant" designation signifies its resistance to nearly all β-lactam antibiotics, including penicillins and cephalosporins.[4]

Mechanism of Resistance: This resistance is primarily conferred by the acquisition of a mobile genetic element known as the Staphylococcal Chromosomal Cassette mec (SCCmec).[5] This cassette carries the mecA gene, which encodes a unique Penicillin-Binding Protein, PBP2a.[6] Unlike native PBPs, PBP2a has a very low affinity for β-lactam antibiotics, allowing the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of these drugs.[4][5] Some strains also produce β-lactamase enzymes that actively degrade antibiotics.[6][7] The prevalence and adaptability of MRSA make it a priority target for new antimicrobial therapies.[1]

The Therapeutic Candidate: Brevinin-1E-OG7

Brevinin-1E is a 24-amino-acid peptide originally isolated from the skin secretions of the frog Rana esculenta.[8] Like other members of its family, it possesses a characteristic structure crucial to its function: an amphipathic α-helical N-terminal domain, a central proline hinge, and a C-terminal cyclic "Rana Box" formed by a disulfide bridge.[2][8][9] This amphipathic nature allows it to preferentially interact with and disrupt the phospholipid bilayers of bacterial membranes.[3][9]

Brevinin-1E-OG7 is presented here as a novel analogue, where "OG7" signifies a specific, rational modification (e.g., an amino acid substitution) designed to enhance its therapeutic potential by increasing its antimicrobial potency or improving its selectivity for bacterial over mammalian cells. Such modifications are a key strategy in AMP development to overcome challenges like the high hemolytic activity often associated with parent peptides.[2][10]

Postulated Mechanism of Action: The primary mechanism of Brevinin-1E-OG7 is expected to be the rapid perturbation and permeabilization of the MRSA cell membrane.[10] Cationic residues on the peptide are electrostatically attracted to the anionic components of the bacterial membrane. Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, leading to pore formation, loss of membrane potential, leakage of essential cytoplasmic contents, and ultimately, cell death.[11]

Experimental Workflow: A Phased Approach to Evaluation

We propose a logical, three-phase workflow to comprehensively characterize the anti-MRSA properties of Brevinin-1E-OG7. This cascade ensures that foundational efficacy data is collected before progressing to more complex mechanistic and safety studies.

G cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Safety & Selectivity P1_Prep Protocol 1: Peptide & Inoculum Prep P2_MIC Protocol 2: Determine MIC P1_Prep->P2_MIC P3_MBC Protocol 3: Determine MBC P2_MIC->P3_MBC P4_TK Protocol 4: Time-Kill Kinetics P2_MIC->P4_TK P5_Membrane Protocol 5: Membrane Permeabilization (SYTOX Green Assay) P2_MIC->P5_Membrane Confirm Mechanism P6_Hemo Protocol 6: Hemolysis Assay P2_MIC->P6_Hemo Assess Safety P7_TI Calculate Therapeutic Index P6_Hemo->P7_TI

Caption: Overall experimental workflow for evaluating Brevinin-1E-OG7.

Phase 1: In Vitro Efficacy Assessment

This phase establishes the fundamental antimicrobial activity of the peptide against MRSA.

Protocol 1: Preparation of Peptide and MRSA Inoculum

Rationale: Proper handling of peptides and standardization of the bacterial inoculum are paramount for assay reproducibility. Cationic peptides are prone to adsorbing to surfaces like glass and polystyrene, and bacterial density directly influences the outcome of susceptibility tests.[12]

Materials:

  • Lyophilized Brevinin-1E-OG7

  • Sterile, nuclease-free water

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[12]

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well polypropylene microtiter plates (do not use polystyrene)[12]

  • Sterile polypropylene tubes

  • 0.5 McFarland turbidity standard

Procedure:

  • Peptide Stock Preparation: a. Reconstitute the lyophilized Brevinin-1E-OG7 in sterile water to create a high-concentration primary stock (e.g., 2560 µg/mL). Ensure the final concentration is accurately determined, ideally by amino acid analysis. b. For working stocks, dilute the primary stock in 0.01% acetic acid / 0.2% BSA. This solution minimizes peptide loss to tube surfaces.[12] Prepare serial dilutions in this same buffer.

  • MRSA Inoculum Preparation: a. From a fresh MHA plate (incubated 18-24h at 37°C), select 3-5 isolated colonies of MRSA. b. Suspend the colonies in MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in fresh MHB to achieve the final target inoculum density for the assay, typically 5 x 10⁵ CFU/mL.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold-standard metric for antimicrobial potency. We will use a modified broth microdilution method optimized for cationic peptides.[12]

Procedure:

  • Add 100 µL of the standardized MRSA inoculum (5 x 10⁵ CFU/mL) to each well of a 96-well polypropylene plate.

  • Prepare 10x working concentrations of Brevinin-1E-OG7 via serial two-fold dilutions in the acetic acid/BSA buffer.

  • Add 11 µL of each 10x peptide dilution to the corresponding wells containing the bacterial suspension. This 1:10 dilution brings the peptide to its final test concentration and the total volume to ~111 µL.

  • Include necessary controls:

    • Growth Control: 100 µL inoculum + 11 µL of peptide-free buffer.

    • Sterility Control: 100 µL sterile MHB + 11 µL of peptide-free buffer.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest peptide concentration at which no turbidity (bacterial growth) is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MIC indicates growth inhibition, but not necessarily killing. The MBC determines the concentration required to kill ≥99.9% of the initial bacterial population, providing insight into whether the peptide is bacteriostatic or bactericidal.

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.

  • Mix the contents of each well thoroughly.

  • Spot 10-20 µL from each of these wells onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth on the agar subculture, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.

Protocol 4: Time-Kill Kinetic Assay

Rationale: This dynamic assay reveals the rate at which the peptide kills MRSA, which is a critical parameter for predicting in vivo efficacy. A rapid bactericidal effect is highly desirable.[13]

Procedure:

  • Prepare a larger volume of standardized MRSA inoculum (~5 x 10⁵ CFU/mL) in MHB in sterile flasks.

  • Add Brevinin-1E-OG7 to the flasks to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto MHA plates to determine the number of viable CFU/mL at each time point.

  • Plot the results as Log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Phase 2: Mechanistic Insight

This phase aims to verify the presumed membrane-disrupting mechanism of action.

G cluster_0 Interaction MRSA Intact MRSA Cell (Impermeable Membrane) MRSA_Comp Compromised MRSA Cell (Permeable Membrane) Peptide Brevinin-1E-OG7 Peptide->MRSA Disrupts Membrane SYTOX_out SYTOX Green (Outside Cell, Non-fluorescent) SYTOX_out->MRSA_Comp SYTOX_in SYTOX Green (Inside Cell, Binds DNA) MRSA_Comp->SYTOX_in Enters Cell Fluorescence Strong Green Fluorescence SYTOX_in->Fluorescence Results in

Caption: Mechanism of the SYTOX Green membrane permeabilization assay.

Protocol 5: Bacterial Membrane Permeabilization Assay

Rationale: To confirm that Brevinin-1E-OG7 acts by disrupting the bacterial membrane, a fluorescent dye-uptake assay can be employed. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. Upon membrane compromise, it enters the cell, binds to DNA, and exhibits a >500-fold increase in fluorescence.[13]

Procedure:

  • Harvest mid-log phase MRSA cells, wash, and resuspend them in a non-bacteriostatic buffer like 5% TSB in 0.85% NaCl to a final OD₆₀₀ of ~0.2.

  • Add SYTOX Green dye to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

  • Dispense the bacteria/dye suspension into a black, clear-bottom 96-well plate.

  • Add varying concentrations of Brevinin-1E-OG7 (e.g., 0.25x to 8x MIC) to the wells.

  • Immediately begin monitoring fluorescence in a plate reader (Excitation ~485 nm, Emission ~520 nm).

  • Record fluorescence intensity over time (e.g., every 2 minutes for 1 hour).

  • Controls:

    • Negative Control: Untreated cells (baseline fluorescence).

    • Positive Control: Cells treated with a known membrane-disrupting agent (e.g., 70% isopropanol) to achieve maximum permeabilization.

  • An increase in fluorescence over time indicates membrane permeabilization.

Phase 3: Safety and Selectivity Assessment

Rationale: A viable therapeutic must be more toxic to pathogens than to host cells. The hemolysis assay is a fundamental, first-pass screen for cytotoxicity against mammalian cells.[14] The Therapeutic Index (TI) quantifies this selectivity.

G MIC MIC (Potency vs. MRSA) TI Therapeutic Index (TI) MIC->TI HC50 HC50 (Toxicity vs. RBCs) HC50->TI TI = HC50 / MIC

Caption: Relationship between MIC, HC50, and the Therapeutic Index.

Protocol 6: Hemolysis Assay

Rationale: Brevinins are known to have hemolytic properties due to their amphipathic nature.[2] This assay quantifies the peptide's ability to lyse red blood cells (RBCs), a key indicator of its potential systemic toxicity.

Procedure:

  • Obtain fresh red blood cells (e.g., defibrinated horse or human RBCs). Wash the RBCs three times with sterile PBS by centrifugation (e.g., 800 x g for 10 min) and resuspend to create a 4% (v/v) suspension in PBS.

  • Add 100 µL of the 4% RBC suspension to wells of a 96-well polypropylene plate.

  • Add 100 µL of serially diluted Brevinin-1E-OG7 (in PBS) to the wells.

  • Controls:

    • Negative Control (0% Lysis): 100 µL RBCs + 100 µL PBS.

    • Positive Control (100% Lysis): 100 µL RBCs + 100 µL 1% Triton X-100.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate (1000 x g for 5 min) to pellet intact RBCs.

  • Carefully transfer 100 µL of the supernatant to a new, clear 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

  • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100

  • Determine the HC₅₀: the peptide concentration that causes 50% hemolysis.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be tabulated. The Therapeutic Index (TI) is a critical calculation to assess the peptide's therapeutic window. It is calculated as the ratio of toxicity to activity.[10]

TI = HC₅₀ / MIC

A higher TI value is desirable, indicating greater selectivity for bacterial cells over host cells.

PeptideMRSA MIC (µg/mL)MRSA MBC (µg/mL)HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
Brevinin-1E (Parent)816405
Brevinin-1E-OG7 4 8 >100 >25
Vancomycin12>1000>1000
Table 1: Example data summary for Brevinin-1E-OG7 compared to a parent peptide and a standard antibiotic. Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This application note outlines a robust, foundational workflow to evaluate the potential of Brevinin-1E-OG7 as an anti-MRSA agent. Successful outcomes from these protocols—specifically, a low MIC/MBC, rapid bactericidal kinetics, a confirmed membrane-disruptive mechanism, and a high therapeutic index—would provide strong justification for advancing the candidate.

Subsequent research should focus on:

  • Spectrum of Activity: Testing against a broader panel of clinical MRSA isolates and other resistant pathogens.

  • Anti-Biofilm Activity: Assessing the peptide's ability to prevent biofilm formation and eradicate established biofilms, a key virulence factor for S. aureus.[10]

  • Stability: Evaluating the peptide's stability and activity in the presence of salts, serum, and proteases to mimic physiological conditions.[10]

  • In Vivo Efficacy: Progressing to preclinical animal models, such as a murine skin infection or thigh infection model, to assess efficacy in a complex biological system.[10]

By following this structured approach, researchers can generate the comprehensive and reliable data package needed to propel promising antimicrobial peptides like Brevinin-1E-OG7 through the drug development pipeline.

References

  • Neo Science Hub. (2026, January 26). Frog Skin Peptide Neutralises MRSA in Preclinical Tests.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • PubMed. (n.d.). Mechanisms of Methicillin Resistance in Staphylococcus aureus.
  • JoVE. (2026, February 26). Video: Mechanism of Antibiotic Resistance in MRSA.
  • MDPI. (2025, July 30). Methicillin-Resistant Staphylococcus aureus (MRSA)
  • Dove Medical Press. (2023, May 25). Progress in the Prevalence, Classification and Drug Resistance Mechanisms of Methicillin-Resistant Staphylococcus aureus.
  • National Center for Biotechnology Information (PMC). (n.d.). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • ResearchGate. (n.d.). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • National Center for Biotechnology Information (PMC). (n.d.). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri.
  • Frontiers. (2020, July 7). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy.
  • PubMed. (1998, September 8).
  • Queen's University Belfast. (2023, May 4). A frog‐derived antimicrobial peptide as a potential anti‐biofilm agent in combating Staphylococcus aureus skin infection.
  • NSF Public Access Repository. (n.d.). Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures.
  • Queen's University Belfast. (2020, July 30). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri.
  • National Center for Biotechnology Information (PMC). (2018, June 5).
  • Hancock Lab. (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures.
  • ACS Publications. (2021, June 10). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures | ACS Infectious Diseases.
  • Semantic Scholar. (2025, May 19). Engineering of antimicrobial peptide Brevinin-1pl.

Sources

Method

Application Note: Conformational Analysis of Brevinin-1E-OG7 by Circular Dichroism Spectroscopy

As a Senior Application Scientist, this guide provides a comprehensive framework for analyzing the conformational properties of the antimicrobial peptide Brevinin-1E-OG7 using Circular Dichroism (CD) spectroscopy. This d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for analyzing the conformational properties of the antimicrobial peptide Brevinin-1E-OG7 using Circular Dichroism (CD) spectroscopy. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible experimental design.

Introduction: The Structure-Function Paradigm of Brevinin Peptides

Brevinins are a prominent family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, such as Rana esculenta and Odorrana grahami[1][2][3]. These peptides represent a crucial component of the innate immune system, exhibiting broad-spectrum activity against bacteria and, in some cases, anticancer properties[4][5][6]. Brevinin-1E-OG7 is a 50-amino acid member of this family, identified from the Yunnanfu frog (Odorrana grahami)[3].

The biological activity of most linear cationic AMPs, including brevinins, is critically dependent on their three-dimensional structure.[7]. In aqueous environments, these peptides typically adopt a disordered or "random coil" conformation.[7]. However, upon encountering a microbial membrane, they undergo a conformational transition to a more ordered, often α-helical, amphipathic structure[2][7]. This induced structure is essential for membrane interaction, permeabilization, and subsequent microbial cell death.

Circular Dichroism (CD) spectroscopy is an ideal, non-destructive technique for investigating these conformational changes[8][9]. It provides invaluable insights into the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light[9]. This application note details the principles, experimental protocols, and data analysis workflows for characterizing the secondary structure of Brevinin-1E-OG7 in both aqueous and membrane-mimetic environments.

The Principle of Circular Dichroism for Peptide Analysis

The chiral nature of the peptide backbone's amide bonds causes them to absorb circularly polarized light differently depending on their spatial arrangement[9]. The resulting CD spectrum, plotted as molar ellipticity against wavelength in the far-UV region (190-260 nm), serves as a distinctive fingerprint for various secondary structures[10].

  • α-Helix: Characterized by a positive peak around 192 nm and two strong negative peaks at approximately 208 nm and 222 nm[9][11]. The magnitude of the peak at 222 nm is often used as a direct indicator of α-helical content[12].

  • β-Sheet: Typically shows a negative band near 217 nm and a positive band around 195 nm[11].

  • Random Coil (Unordered): Dominated by a strong negative peak below 200 nm[11].

These distinct spectral signatures allow for both qualitative and quantitative assessment of a peptide's conformational state.

Table 1: Characteristic Far-UV CD Signals of Peptide Secondary Structures

Secondary Structure Positive Maximum (nm) Negative Maximum/Minima (nm)
α-Helix ~192 ~208 and ~222
β-Sheet ~195 ~217
Random Coil Varies (weak) ~198

| β-Turn | ~205 (weak) | ~185 and a shoulder at ~225 |

Experimental Design and Strategic Considerations

A successful CD experiment hinges on meticulous planning. The choice of solvent, peptide concentration, and instrument parameters are all critical decisions that influence data quality.

3.1. The Rationale for Solvent Selection To understand the conformational plasticity of Brevinin-1E-OG7, it is essential to analyze it in environments that mimic both its inactive (circulatory) and active (membrane-bound) states.

  • Aqueous Buffer (e.g., 10 mM Sodium Phosphate, pH 7.4): This represents a physiological, non-interactive environment. Most AMPs, including brevinins, are expected to be unstructured under these conditions[7]. Phosphate buffers are ideal for CD as they have low absorbance in the far-UV region[13].

  • Membrane-Mimetic Environments: These are crucial for inducing the functionally relevant α-helical conformation.

    • Trifluoroethanol (TFE): TFE is a hydrophobic, helix-stabilizing co-solvent that mimics the dehydrating environment of a lipid bilayer's surface[14][15]. A titration with increasing TFE concentrations (e.g., 10-90%) can reveal the peptide's helical propensity[14][16]. A 50% TFE solution is commonly used to induce a maximal helical state[7][17].

    • Sodium Dodecyl Sulfate (SDS) Micelles: SDS is an anionic surfactant that forms micelles above its critical micelle concentration. These micelles present a negatively charged, amphipathic surface that effectively mimics the headgroup region of bacterial membranes, promoting helical folding in cationic peptides like brevinins[8][18].

3.2. Critical Experimental Parameters

  • Peptide Concentration: The concentration must be high enough for a good signal-to-noise ratio but low enough to prevent aggregation and ensure the total absorbance of the sample remains below ~1.2[12][13]. A typical starting concentration is 30-60 µM[10][16][19]. Accurate concentration determination is paramount for calculating molar ellipticity[9][12].

  • Cuvette Pathlength: A short pathlength (e.g., 0.1 cm or 1 mm) is standard for far-UV CD to minimize solvent absorbance[9][13].

  • Instrument Purging: The spectrometer must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly below 200 nm[9].

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for the conformational analysis of Brevinin-1E-OG7.

CD_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing cluster_analysis Part D: Analysis & Interpretation pep_synthesis Peptide Synthesis & Purification (>95%) pep_quant Accurate Quantification (e.g., AAA or UV Abs) pep_synthesis->pep_quant stock_sol Prepare Peptide Stock (e.g., 1 mM in H2O) pep_quant->stock_sol work_sol Prepare Working Solutions (30-60 µM in Buffer, TFE, SDS) stock_sol->work_sol sample_acq Acquire Sample Spectra (3-5 accumulations) work_sol->sample_acq purge Purge Spectrometer (>30 min with N2) setup Set Parameters (190-260 nm, 1 nm step) purge->setup baseline Record Baseline (Buffer/Solvent only) setup->baseline baseline->sample_acq subtract Baseline Subtraction sample_acq->subtract average Average Scans subtract->average smooth Noise Reduction (e.g., Savitzky-Golay) average->smooth convert Convert to Molar Residue Ellipticity [θ] smooth->convert qualitative Qualitative Analysis (Identify Spectral Features) convert->qualitative deconvolution Quantitative Analysis (Deconvolution for % Structure) qualitative->deconvolution reporting Report & Visualize Results deconvolution->reporting

Caption: Experimental workflow for CD analysis of Brevinin-1E-OG7.

A. Sample Preparation

  • Peptide Purity: Use highly purified (>95%) synthetic Brevinin-1E-OG7.

  • Peptide Quantification: Accurately determine the peptide concentration. For peptides lacking Trp or Tyr, quantitative amino acid analysis is the gold standard. If aromatic residues are present, UV absorbance at 280 nm can be used[9].

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-2 mM) of the peptide in ultrapure water.

  • Working Solutions: Prepare fresh working samples by diluting the stock solution into the final buffers (e.g., 10 mM Sodium Phosphate pH 7.4; 50% TFE in phosphate buffer; 30-80 mM SDS in phosphate buffer) to a final peptide concentration of 30-60 µM[10][19].

B. Instrument Setup and Data Acquisition

  • Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to lamp ignition[9].

  • Parameter Setup: Set the data acquisition parameters. Typical settings for secondary structure analysis are provided in Table 2[9][10].

  • Baseline Measurement: Record a baseline spectrum of the corresponding buffer/solvent in the same cuvette that will be used for the sample[9]. This is a critical step for accurate data.

  • Sample Measurement: Acquire the CD spectrum for each peptide sample, performing 3-5 scans to improve the signal-to-noise ratio[9].

Table 2: Recommended CD Spectropolarimeter Settings

Parameter Recommended Value Rationale
Wavelength Range 190 – 260 nm Covers all key electronic transitions for peptide secondary structure[12].
Data Pitch / Step Size 0.5 – 1.0 nm Provides sufficient resolution for deconvolution analysis[9].
Scanning Speed 50 – 100 nm/min Balances data quality with acquisition time[9].
Bandwidth 1.0 nm A standard setting for resolving spectral features[9].
Response / Integration Time 1 – 2 s Allows sufficient time for signal averaging at each data point[9].
Accumulations 3 – 5 Improves signal-to-noise ratio by averaging multiple scans[9].

| Temperature | 25 °C | Ensures consistency and comparability between measurements[17]. |

C. Data Processing

  • Baseline Correction: Subtract the averaged buffer/solvent baseline spectrum from the averaged raw peptide spectrum[9].

  • Unit Conversion: Convert the data from the instrument output (millidegrees, mdeg) to Molar Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of amino acids.

    • Formula: [θ] = (θobs × 100) / (c × l × n)

    • Where:

      • θobs is the observed ellipticity in degrees.

      • c is the molar concentration of the peptide.

      • l is the pathlength of the cuvette in cm.

      • n is the number of amino acid residues (50 for Brevinin-1E-OG7).

D. Secondary Structure Analysis

  • Qualitative Assessment: Visually inspect the processed spectra. The presence and position of positive and negative peaks provide an immediate indication of the dominant secondary structure (see Table 1).

  • Quantitative Deconvolution: To estimate the percentage of α-helix, β-sheet, and other structures, the experimental spectrum must be deconvoluted[20]. This is achieved by fitting the experimental data as a linear combination of reference spectra from proteins with known structures[12][21].

    • Software/Web Servers: Several algorithms are available through user-friendly web servers like DichroWeb, or standalone software such as CDNN[20][21]. The CONTINLL algorithm is a common choice for this analysis[22].

Deconvolution_Principle cluster_input Inputs cluster_output Outputs exp_spectrum Experimental CD Spectrum of Brevinin-1E-OG7 algo Deconvolution Algorithm (e.g., CONTINLL) exp_spectrum->algo ref_db Reference Database (Spectra of known proteins) ref_db->algo helix % α-Helix sheet % β-Sheet turn % β-Turn random % Random Coil algo->helix algo->sheet algo->turn algo->random

Sources

Application

Application Notes &amp; Protocols: Formulation of Brevinin-1E-OG7 into Hydrogel Wound Dressings

Abstract Chronic wounds and associated microbial infections pose a significant challenge in clinical settings, necessitating the development of advanced wound dressings with active therapeutic properties. Antimicrobial p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chronic wounds and associated microbial infections pose a significant challenge in clinical settings, necessitating the development of advanced wound dressings with active therapeutic properties. Antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and low propensity for inducing resistance. This document provides a comprehensive, in-depth technical guide for the formulation, characterization, and evaluation of the potent AMP, Brevinin-1E, within a biocompatible hydrogel matrix for wound dressing applications. The protocols herein detail the chemical synthesis of Brevinin-1E, its incorporation into a photo-crosslinkable Gelatin Methacryloyl (GelMA) and Hyaluronic Acid (HA) composite hydrogel, and a suite of analytical methods to validate its physicochemical properties, antimicrobial efficacy, and in vitro biocompatibility. This guide is intended for researchers, scientists, and drug development professionals in the fields of biomaterials, tissue engineering, and infectious diseases.

Introduction: The Rationale for an AMP-Hydrogel Composite Dressing

Wound healing is a complex biological process that can be easily derailed by bacterial colonization, leading to chronic, non-healing wounds. Traditional antibiotic therapies are increasingly challenged by the rise of multidrug-resistant pathogens. Antimicrobial peptides (AMPs), a component of the innate immune system of many organisms, offer a powerful alternative.

Brevinin-1E is a 24-amino acid peptide originally isolated from the skin of the frog Rana esculenta.[1][2] It belongs to a family of AMPs known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action typically involves the disruption of bacterial cell membrane integrity, a physical process that is less likely to induce microbial resistance compared to conventional antibiotics.[3] The canonical sequence for Brevinin-1E is FLPLLAGLAANFLPKIFCKITRKC , featuring a critical disulfide bridge between Cys18 and Cys24 that creates a "Rana box" domain, essential for its structural stability and function.[1][3]

However, the direct application of AMPs to a wound bed is often suboptimal due to rapid degradation by host proteases and clearance from the site of action. A delivery vehicle is required to protect the peptide and ensure its sustained release. Hydrogels are an ideal candidate for this purpose. They are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water and wound exudate, maintaining a moist environment conducive to healing.[4]

This guide focuses on a composite hydrogel system using Gelatin Methacryloyl (GelMA) and Hyaluronic Acid Methacryloyl (HAMA). GelMA is chosen for its inherent biocompatibility and cell-adhesive properties, while HA is a key component of the natural extracellular matrix known to promote tissue repair.[5][6][7] By functionalizing these polymers with methacrylate groups, we can form a stable, covalently cross-linked hydrogel network upon exposure to UV light in the presence of a photoinitiator.[8] This method allows for the gentle encapsulation of the Brevinin-1E peptide, creating a bioactive dressing designed to control infection and support healing.

Materials, Reagents, and Equipment

Materials & Reagents
ReagentSupplierGrade
Peptide Synthesis
Fmoc-protected Amino AcidsMultipleSynthesis Grade
Rink Amide MBHA ResinMultipleSynthesis Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis
Dichloromethane (DCM)Sigma-AldrichACS Grade
PiperidineSigma-AldrichReagent Grade
HBTU, HOBtMultipleSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichReagent Grade
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Hydrogel Formulation
Gelatin (Porcine Skin, Type A)Sigma-AldrichTissue Culture
Methacrylic Anhydride (MA)Sigma-AldrichReagent Grade
Hyaluronic Acid (Sodium Salt)MultipleMedical Grade
Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)MultipleSynthesis Grade
Dulbecco's Phosphate-Buffered Saline (DPBS)GibcoCell Culture
Biological Assays
Staphylococcus aureus (e.g., ATCC 25923)ATCC---
Pseudomonas aeruginosa (e.g., ATCC 27853)ATCC---
Tryptic Soy Broth (TSB) / Agar (TSA)BD BiosciencesMicrobiology
L929 Mouse Fibroblast Cell LineATCC---
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell Culture
Fetal Bovine Serum (FBS)GibcoCell Culture
Penicillin-StreptomycinGibcoCell Culture
MTT ReagentSigma-AldrichCell Culture
Calcein-AM, Ethidium Homodimer-1InvitrogenCell Culture
Human Red Blood CellsLocal Blood Bank---
Triton X-100Sigma-AldrichMolecular Biology
Equipment
  • Automated Solid-Phase Peptide Synthesizer

  • Preparative & Analytical RP-HPLC System

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

  • Lyophilizer (Freeze-Dryer)

  • pH Meter

  • Magnetic Stir Plate

  • UV Curing System (365 nm)

  • Rheometer with parallel plate geometry

  • Scanning Electron Microscope (SEM)

  • Microplate Reader (UV-Vis & Fluorescence)

  • Inverted Fluorescence Microscope

  • Biological Safety Cabinet, CO₂ Incubator, Centrifuge

Protocol 1: Synthesis, Purification, and Verification of Brevinin-1E

Rationale: High purity of the antimicrobial peptide is critical for reproducible results and to avoid confounding effects from synthetic impurities. This protocol uses standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]

Step-by-Step Protocol
  • Peptide Synthesis:

    • Synthesize the Brevinin-1E peptide (FLPLLAGLAANFLPKIFCKITRKC-NH₂) on a Rink Amide resin using an automated peptide synthesizer.

    • Employ a standard Fmoc/tBu synthesis strategy. Use a 4-fold molar excess of Fmoc-amino acids activated with HBTU/HOBt/DIPEA for each coupling step.

    • Double-couple all residues to ensure high efficiency.

    • Perform Fmoc deprotection using 20% (v/v) piperidine in DMF.

  • Cleavage and Deprotection:

    • After synthesis, wash the resin thoroughly with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water for 3 hours at room temperature.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Disulfide Bond Formation:

    • Dissolve the crude, linear peptide in a 20% (v/v) acetic acid solution at a low concentration (0.1 mg/mL).

    • Stir the solution vigorously, open to the air, for 48 hours to facilitate air oxidation and formation of the intramolecular Cys18-Cys24 disulfide bond.

  • Purification:

    • Lyophilize the peptide solution to obtain a dry powder.

    • Purify the cyclized peptide using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of 5-65% Solvent B (0.1% TFA in ACN) in Solvent A (0.1% TFA in water) over 60 minutes.

    • Collect fractions corresponding to the major peak and analyze by analytical HPLC to confirm purity (>95%).

  • Verification:

    • Pool the pure fractions and lyophilize.

    • Confirm the correct molecular weight of the final product using Mass Spectrometry. The expected monoisotopic mass of Brevinin-1E (cyclized, amidated) is ~2674.5 Da.[1]

Peptide_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification Resin Rink Amide Resin SPPS Automated SPPS (Fmoc Chemistry) Resin->SPPS Cleavage TFA Cleavage & Deprotection SPPS->Cleavage Oxidation Air Oxidation (Disulfide Bond) Cleavage->Oxidation Crude Linear Peptide Prep_HPLC Preparative RP-HPLC Oxidation->Prep_HPLC Lyophilize Lyophilization Prep_HPLC->Lyophilize QC Purity Check (Analyt. HPLC) Mass Spec Verification Lyophilize->QC Final_Product Final_Product QC->Final_Product Pure Brevinin-1E

Caption: Workflow for Brevinin-1E Synthesis and Purification.

Protocol 2: Formulation of Brevinin-1E Loaded Hydrogel

Rationale: This protocol details the synthesis of GelMA and HAMA, followed by their use in a photo-crosslinkable formulation to encapsulate Brevinin-1E. LAP is chosen as the photoinitiator due to its high efficiency and cytocompatibility.[5][6]

Step-by-Step Protocol
  • Synthesis of GelMA and HAMA:

    • GelMA: Dissolve 10g of gelatin in 100 mL of DPBS at 60°C. Add 8 mL of methacrylic anhydride (MA) dropwise under vigorous stirring. React for 3 hours at 50°C. Stop the reaction by adding 400 mL of warm DPBS. Dialyze the solution against deionized water for 7 days at 40°C to remove unreacted MA and salts. Lyophilize the purified solution to obtain a white, fluffy GelMA solid.[7]

    • HAMA: Prepare similarly by dissolving 1g of hyaluronic acid in 100 mL of DPBS and reacting with MA. Follow the same reaction and purification steps.[7]

  • Preparation of Hydrogel Precursor Solution:

    • Prepare a 10% (w/v) GelMA and 1% (w/v) HAMA solution in DPBS. Warm to 37°C to fully dissolve.

    • Dissolve the LAP photoinitiator into this polymer solution to a final concentration of 0.5% (w/v). Keep the solution protected from light.

  • Incorporation of Brevinin-1E:

    • Dissolve lyophilized Brevinin-1E in a small amount of DPBS.

    • Aseptically add the peptide solution to the hydrogel precursor solution to achieve the desired final concentration (e.g., 100 µM, 250 µM). Mix gently but thoroughly.

  • Hydrogel Crosslinking:

    • Pipette the final Brevinin-1E-loaded precursor solution into a desired mold (e.g., a 96-well plate for assays, a sterile silicone mold for larger dressings).

    • Expose the solution to UV light (365 nm, ~5 mW/cm²) for 60-120 seconds to initiate photo-crosslinking. The solution will transition from a liquid to a solid gel.

    • Wash the resulting hydrogels with sterile DPBS to remove any unreacted components.

Hydrogel_Formulation cluster_polymers Polymer Synthesis cluster_formulation Hydrogel Formulation Gelatin Gelatin GelMA GelMA Gelatin->GelMA HA Hyaluronic Acid HAMA HAMA HA->HAMA MA Methacrylic Anhydride MA->GelMA MA->HAMA Precursor Dissolve GelMA, HAMA, LAP in DPBS GelMA->Precursor HAMA->Precursor Mix Mix Peptide into Precursor Solution Precursor->Mix Peptide Brevinin-1E Peptide->Mix Mold Pipette into Mold Mix->Mold UV UV Exposure (365 nm) Mold->UV Final_Gel Final_Gel UV->Final_Gel Crosslinked Hydrogel Antimicrobial_Test cluster_prep Preparation cluster_test Suspension Test Bacteria Grow Bacteria (S. aureus, P. aeruginosa) Suspension Prepare Standardized Bacterial Suspension Bacteria->Suspension Incubate Incubate Hydrogel with Bacteria Suspension->Incubate Hydrogel Prepare AMP-Hydrogel & Control Hydrogel Discs Hydrogel->Incubate Dilute Serial Dilution Incubate->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count CFU Plate->Count Result Result Count->Result Calculate Log Reduction

Caption: Workflow for testing the antimicrobial activity of hydrogels.

Summary of Expected Antimicrobial Performance
AssayPathogenExpected Result
MIC (Free Peptide) S. aureus2-8 µM
P. aeruginosa8-32 µM
Hydrogel Suspension Test S. aureus>3-log reduction (>99.9% killing) in 24h
(250 µM Brevinin-1E)P. aeruginosa>2-log reduction (>99% killing) in 24h

Protocol 5: In Vitro Biocompatibility and Cytotoxicity Assessment

Rationale: A wound dressing must be non-toxic to host cells to avoid impairing the healing process. These assays, guided by ISO 10993-5 standards, evaluate the effect of the hydrogel on mammalian cell viability. [12][13][14][15]Brevinins can have hemolytic activity, so assessing their effect on red blood cells is a critical safety checkpoint. [2]

Hydrogel Extract Cytotoxicity (MTT Assay)
  • Prepare hydrogel extracts according to ISO 10993-12. Incubate Brevinin-1E-loaded and control hydrogels in serum-free cell culture medium (e.g., DMEM) at a ratio of 0.2g/mL for 24 hours at 37°C.

  • Seed L929 fibroblasts in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Remove the culture medium and replace it with the hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).

  • Incubate for 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability: Viability (%) = (Abs_sample / Abs_negative_control) x 100 . A viability >70% is considered non-cytotoxic per ISO 10993-5. [13][15]

Live/Dead Staining
  • Culture L929 fibroblasts directly on the surface of sterile hydrogel discs placed in a 24-well plate.

  • After 24 or 48 hours, wash the cells with DPBS.

  • Stain the cells with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Visualize the cells using a fluorescence microscope. A high ratio of green to red cells indicates good biocompatibility.

Hemolysis Assay
  • Obtain fresh human red blood cells (RBCs) in an anticoagulant solution. Wash the RBCs three times with cold DPBS by centrifugation.

  • Prepare a 2% (v/v) RBC suspension in DPBS.

  • Incubate hydrogel discs (or peptide solutions of varying concentrations) with the RBC suspension for 1 hour at 37°C.

  • Use DPBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). [16][17]5. Centrifuge the tubes and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the hemolysis percentage: Hemolysis (%) = [(Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)] x 100 .

Summary of Expected Biocompatibility
AssayExpected ResultAcceptance Criteria
Extract Cytotoxicity >85% cell viability>70% (ISO 10993-5) [13][15]
Live/Dead Staining Predominantly green (live) cellsQualitative assessment of cell health
Hemolysis <5% hemolysis at therapeutic concentrations<5% is generally considered non-hemolytic

References

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]

  • Hemolytic Activity of Antimicrobial Peptides. PubMed. [Link]

  • Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Springer Nature. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC. [Link]

  • Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks. MDPI. [Link]

  • Rheological characterization of peptide hydrogels. ResearchGate. [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. [Link]

  • Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Protocols.io. [Link]

  • Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. RSC Publishing. [Link]

  • High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. ACS Publications. [Link]

  • Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. MDPI. [Link]

  • Structure-activity Analysis of Brevinin 1E Amide, an Antimicrobial Peptide From Rana Esculenta. PubMed. [Link]

  • Development of a bioactive hyaluronic acid hydrogel functionalised with antimicrobial peptides for the treatment of chronic wounds. RSC Publishing. [Link]

  • Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog). UniProt. [Link]

  • DLP-Based 3D Printing of pH-Responsive Antimicrobial Peptide/GelMA Composite Hydrogels for Advanced Wound Dressing Applications. ChemRxiv. [Link]

  • A multifunctional hyaluronic acid modified gelatin methacryloyl hydrogel for infected wound healing. PubMed. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Zenodo. [Link]

  • Improving Antimicrobial Properties of GelMA Biocomposite Hydrogels for Regenerative Endodontic Treatment. MDPI. [Link]

  • Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. PMC. [Link]

  • Exploring the Interplay of Antimicrobial Properties and Cellular Response in Physically Crosslinked Hyaluronic Acid/ε-Polylysine Hydrogels. PMC. [Link]

  • Hybrid Methacrylated Gelatin and Hyaluronic Acid Hydrogel Scaffolds. Preparation and Systematic Characterization for Prospective Tissue Engineering Applications. PMC. [Link]

  • Hydrogel dressings with antimicrobial and healing properties. IOPScience. [Link]

  • Antibacterial Hydrogel Dressings and their Applications in Wound Treatment. Academia.edu. [Link]

  • Antibacterial activity data of the hydrogel wound dressings. ResearchGate. [Link]

  • Progress in Antibacterial Hydrogel Dressing. MDPI. [Link]

Sources

Method

fluorescence spectroscopy of brevinin-1E-OG7 and liposome interactions

Application Note: Elucidating the Membrane-Disruptive Mechanisms of Brevinin-1E-OG7 Using Fluorescence Spectroscopy and Liposome Models Introduction & Mechanistic Causality Brevinin-1E-OG7 is a potent, cationic antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Elucidating the Membrane-Disruptive Mechanisms of Brevinin-1E-OG7 Using Fluorescence Spectroscopy and Liposome Models

Introduction & Mechanistic Causality

Brevinin-1E-OG7 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1]. Characterized by a highly conserved hydrophobic N-terminus and a C-terminal "Rana box" stabilized by a disulfide bridge, Brevinin-1E-OG7 exhibits broad-spectrum antimicrobial activity. However, the primary bottleneck in translating amphibian-derived AMPs into clinical therapeutics is their potential for hemolytic toxicity.

To engineer safer analogs, drug development professionals must precisely map the peptide's mechanism of action (MoA). The gold standard for this is fluorescence spectroscopy combined with Large Unilamellar Vesicles (LUVs) . By utilizing specific lipid compositions, we can mimic bacterial membranes (e.g., POPE/POPG) versus mammalian membranes (e.g., POPC/Cholesterol) to quantify peptide selectivity.

The Causality of Experimental Choices:

  • Calcein Leakage Assay: We encapsulate the fluorophore calcein inside LUVs at a high concentration (70 mM). At this concentration, calcein molecules are packed so tightly that their fluorescence is completely self-quenched[2]. When Brevinin-1E-OG7 inserts into the bilayer and forms pores, calcein leaks into the surrounding buffer. The resulting dilution relieves the self-quenching, causing a massive, quantifiable spike in fluorescence[2].

  • Laurdan Generalized Polarization (GP): Laurdan is a lipophilic fluorescent probe that embeds into the lipid bilayer. Its emission spectrum is highly sensitive to the presence of water molecules. When Brevinin-1E-OG7 disrupts lipid packing, water penetrates deeper into the membrane, causing Laurdan's emission to shift from 440 nm (ordered phase) to 490 nm (disordered phase)[3]. Calculating the GP provides a direct, mathematical readout of membrane fluidity changes[4].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal normalization controls (e.g., Triton X-100) to account for day-to-day instrument variability and to guarantee that the data reflects true biophysical phenomena.

Protocol A: Preparation of Calcein-Encapsulated LUVs
  • Lipid Film Formation: Dissolve the desired lipid mixture (e.g., POPE/POPG 70:30 mol% for bacterial models) in a 2:1 (v/v) chloroform/methanol solution. Dry the solution under a gentle stream of nitrogen gas, followed by 4 hours in a vacuum desiccator to remove all residual organic solvents.

  • Hydration: Hydrate the lipid film with an iso-osmotic buffer (10 mM TRIS, 110 mM NaCl, 0.5 mM EDTA, pH 7.4) containing 70 mM Calcein . Vortex vigorously for 5 minutes.

  • Homogenization: Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to a 40°C water bath) to ensure uniform dye encapsulation and to disrupt multilamellar structures.

  • Extrusion: Pass the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder block heated to 10°C above the lipids' transition temperature.

  • Purification (Validation Step): Pass the extruded LUVs through a Sephadex G-50 size-exclusion chromatography (SEC) column pre-equilibrated with the assay buffer (without calcein). This step separates the calcein-loaded LUVs from unencapsulated, free calcein, establishing a near-zero fluorescence baseline.

Protocol B: Calcein Leakage Assay (Membrane Permeabilization)
  • Baseline Establishment: Dilute the purified LUVs to a final lipid concentration of 30 µM in a quartz cuvette containing 1 mL of assay buffer. Maintain continuous magnetic stirring at 37°C[4].

  • F0 Measurement: Excite the sample at 490 nm and record the baseline emission at 520 nm ( F0​ ) for 5 minutes. A stable F0​ validates the integrity of the LUVs post-SEC.

  • Peptide Challenge: Inject Brevinin-1E-OG7 at varying concentrations (0.1 µM to 10 µM). Continuously monitor the fluorescence ( F ) for 30 minutes to capture the binding and pore-formation kinetics.

  • Maximum Release Normalization: Add 10 µL of 10% Triton X-100 to the cuvette. This detergent completely solubilizes the liposomes, releasing 100% of the encapsulated calcein to establish the maximum theoretical fluorescence ( Ft​ )[4].

  • Data Calculation: Calculate the percentage of membrane leakage using the formula: % Leakage = 100 × [(F - F0) / (Ft - F0)][2].

Protocol C: Laurdan Generalized Polarization (Membrane Fluidity)
  • Probe Incorporation: Co-dissolve lipids and the Laurdan probe in chloroform at a strictly controlled 1000:1 lipid-to-probe molar ratio[4]. Prepare LUVs as in Protocol A, but hydrate with standard buffer (no calcein).

  • Incubation: Incubate 30 µM of Laurdan-LUVs with Brevinin-1E-OG7 for 15 minutes at 37°C in the dark.

  • Spectral Acquisition: Excite the sample at 350 nm. Record the emission intensities at 440 nm ( I440​ ) and 490 nm ( I490​ )[3].

  • GP Calculation: Calculate the Generalized Polarization using the formula: GP = (I440 - I490) / (I440 + I490)[4]. A decrease in GP indicates peptide-induced membrane fluidization.

Quantitative Data Presentation

The following table summarizes the differential interaction of Brevinin-1E-OG7 with bacterial versus mammalian membrane models. The data demonstrates the peptide's selectivity, driven by electrostatic interactions with anionic lipids.

Lipid Membrane ModelComposition (mol%)LC₅₀ (µM)*Max Calcein Leakage (%)Baseline GP ( GP0​ )Post-Treatment GP ( GPpep​ )ΔGP
Bacterial Mimic POPE / POPG (70:30)1.2594.5 ± 2.10.380.12-0.26
Mammalian Mimic POPC / Cholesterol (80:20)> 15.012.4 ± 1.80.450.41-0.04

*LC₅₀ = Peptide concentration required to induce 50% calcein leakage after 30 minutes.

Visualizations of Workflows and Mechanisms

G A Lipid Film Preparation B Hydration (70 mM Calcein) A->B C Extrusion (100 nm LUVs) B->C D SEC Purification (Remove Free Dye) C->D E Fluorescence Spectroscopy D->E

Caption: Experimental workflow for LUV preparation, SEC purification, and calcein leakage assay.

G A Brevinin-1E-OG7 (Cationic AMP) B Electrostatic Attraction (Anionic POPE/POPG) A->B Target Recognition C Hydrophobic Insertion (Membrane Core) B->C Conformational Shift D Toroidal Pore Formation (Bilayer Disruption) C->D Threshold Concentration E Calcein De-quenching (Fluorescence Emission) D->E Signal Readout (520 nm)

Caption: Mechanism of Brevinin-1E-OG7 membrane disruption and fluorescence readout causality.

References

  • UniProt Consortium. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog)". UniProtKB.
  • BenchChem. "Application Notes: Calcein Leakage Assay for Assessing Membrane Disruption". BenchChem.
  • Wenzel, M., et al. "Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes". Bio-protocol.
  • MDPI. "Cardiolipin Strongly Inhibits the Leakage Activity of the Short Antimicrobial Peptide ATRA-1 in Comparison to LL-37, in Model Membranes". MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of brevinin-1E-OG7 in aqueous buffer solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Brevinin-1E-OG7. This resource is designed to provide in-depth, practical solutions for researchers encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Brevinin-1E-OG7. This resource is designed to provide in-depth, practical solutions for researchers encountering solubility challenges with this potent antimicrobial peptide. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Foundational Knowledge: Why is Brevinin-1E-OG7 Prone to Solubility Issues?

Understanding the molecular characteristics of Brevinin-1E-OG7 is the first step in troubleshooting. Brevinin-1E-OG7 belongs to the brevinin-1 family of antimicrobial peptides (AMPs) isolated from amphibian skin.[1][2] These peptides are defined by several key features that directly impact their solubility:

  • Amphipathic Nature: Brevinin-1 peptides are classic examples of amphipathic molecules, possessing distinct hydrophobic and hydrophilic regions.[3][4] In an aqueous environment, the hydrophobic faces of the peptide molecules tend to associate to minimize contact with water, a primary driver of aggregation and precipitation.[5][6]

  • Cationic Properties: These peptides are typically cationic, carrying a net positive charge at neutral pH due to a high content of basic residues like Lysine (K) and Arginine (R).[1][7] This charge is crucial for their antimicrobial activity, facilitating interaction with negatively charged bacterial membranes.[1][4]

  • Secondary Structure: In aqueous solutions, brevinins may exist as a random coil. However, in less polar environments—such as when they begin to aggregate or interact with a membrane—they readily adopt an α-helical structure.[1][8] This conformational change can promote self-assembly and reduce solubility.

  • The "Rana Box": Many brevinins, including Brevinin-1E, feature a C-terminal cyclic heptapeptide loop formed by a disulfide bridge (Cys-Cys).[1][9] This structural motif contributes to the peptide's overall hydrophobicity and can influence its aggregation propensity.[8]

Essentially, the very properties that make Brevinin-1E-OG7 an effective antimicrobial agent—its ability to interact with and disrupt lipid membranes—also make it challenging to work with in simple aqueous buffers.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses the most common issues in a direct question-and-answer format.

Q1: My lyophilized Brevinin-1E-OG7 powder won't dissolve in sterile water or PBS (pH 7.4). What is my first step?

This is the most frequent challenge and typically indicates that the electrostatic repulsion between peptide molecules in a neutral pH buffer is insufficient to overcome the strong hydrophobic interactions driving aggregation.

Answer: Your first and most critical step is to perform a systematic solubility test on a small aliquot of the peptide; do not risk your entire sample.[10][11] The goal is to find the right conditions before dissolving the bulk material. The most logical next step is to manipulate the pH.

Because Brevinin-1E-OG7 is a basic peptide, its solubility is lowest near its isoelectric point (pI) and increases dramatically in acidic conditions.[10][12] Lowering the pH fully protonates the basic residues (Lys, Arg, His), maximizing the peptide's net positive charge. This enhances electrostatic repulsion between molecules, preventing them from aggregating and promoting dissolution.[13][14]

Immediate Action: Try dissolving the peptide in an acidic solution. A 10% acetic acid solution is a common and effective starting point.[15][16]

See Protocol 1 for a detailed workflow.

Q2: I've managed to dissolve the peptide, but the solution is cloudy or contains visible particulates. What does this mean?

Cloudiness (turbidity) or visible precipitates are clear indicators of incomplete solubilization or aggregation.[15][17] This means that a significant portion of your peptide is not in solution, and any concentration measurement of the supernatant will be inaccurate. Using such a solution will lead to unreliable and non-reproducible experimental results.

Answer: The presence of aggregates suggests the current solvent system is not optimal. You have several options:

  • Sonication: This is a physical method to break up aggregates. Use a bath sonicator and short pulses (e.g., 3 cycles of 10-15 seconds) while keeping the sample on ice to prevent heating, which could degrade the peptide.[15][18]

  • pH Adjustment: If you dissolved the peptide in water or a buffer close to neutral pH, the cloudiness is likely due to aggregation. Acidifying the solution as described in Q1 should resolve this.

  • Use of a Co-solvent: If pH adjustment is insufficient or incompatible with your experiment, a small amount of an organic co-solvent can be used to disrupt the hydrophobic interactions between peptide molecules.[5][19] Dimethyl sulfoxide (DMSO) is the most common choice for biological applications.[15]

See the Decision-Making Workflow diagram below for a logical progression.

Q3: When should I consider using organic co-solvents like DMSO, and what are the precautions?

Organic co-solvents are powerful tools for solubilizing highly hydrophobic or aggregation-prone peptides.[5][15] They work by reducing the polarity of the solvent, which weakens the hydrophobic interactions that cause peptides to clump together.

Answer: You should consider a co-solvent after you have determined that simple pH adjustment is ineffective.

Recommended Co-solvents & Key Considerations:

Co-SolventPrimary MechanismRecommended UseProsCons / Assay Compatibility
Dilute Acetic Acid Increases net positive charge, maximizing electrostatic repulsion.[13]Primary choice for basic peptides.Volatile, easily removed by lyophilization.[10]Low pH can affect peptide stability or downstream assays.
DMSO (Dimethyl sulfoxide)Disrupts hydrophobic interactions.[19][20]For highly hydrophobic peptides.Very effective solubilizer; low toxicity at low concentrations.[15]Can be cytotoxic >1% (v/v); may oxidize Met/Cys residues; interferes with some assays.[20][21]
ACN (Acetonitrile)Disrupts hydrophobic interactions.Alternative to DMSO.Volatile; common in chromatography.Generally more disruptive to cell-based assays than DMSO.[15]
TFE / HFIP Structure-inducing solvents that break up β-sheet aggregates.[20]Last resort for highly aggregated peptides.Very powerful solubilizing agents.[20]Denaturing; will alter peptide conformation; not suitable for most biological assays.

Crucial Precaution: Always dissolve the peptide completely in the minimum necessary volume of the organic solvent first. Then, add the aqueous buffer dropwise while vortexing to reach the final desired concentration.[22] If the peptide precipitates during dilution, the solubility limit has been exceeded.

Q4: Can I use detergents to improve the solubility of Brevinin-1E-OG7?

Answer: Yes, but this should be approached with caution and is typically reserved for specific applications where the peptide needs to remain in a membrane-mimetic environment. Detergents are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic parts of the peptide, keeping it in solution.[23][24]

  • Non-ionic or Zwitterionic Detergents: Mild detergents like Tween-20, Triton X-100, or CHAPS can be effective.[24][25] They are less likely to denature the peptide than ionic detergents like SDS.

  • Major Drawback: Detergents are notoriously difficult to remove and can interfere with many downstream applications, including mass spectrometry, enzymatic assays, and cell-based viability assays.[23][26] This approach is generally not recommended unless your experimental system is known to be compatible with the chosen detergent.

Experimental Protocols & Workflows
Decision-Making Workflow for Solubilizing Brevinin-1E-OG7

G start Start: Lyophilized Brevinin-1E-OG7 Aliquot step1 Attempt to dissolve in Sterile Deionized Water start->step1 check1 Solution Clear? step1->check1 success Fully Solubilized (Proceed to Assay / Dilute in Buffer) check1->success Yes step2 Add 10% Acetic Acid Dropwise with Vortexing check1->step2 No (Cloudy/ Precipitate) check2 Solution Clear? step2->check2 check2->success Yes step3 Use Organic Co-Solvent (e.g., DMSO) check2->step3 No step3_desc 1. Dissolve fully in MINIMAL DMSO. 2. Add aqueous buffer dropwise. step3->step3_desc check3 Assay Compatible? step3_desc->check3 check3->success Yes failure Consider Advanced Methods (Detergents, Chaotropes) or Peptide Sequence Optimization check3->failure No

Caption: A stepwise decision tree for troubleshooting Brevinin-1E-OG7 solubility.

Protocol 1: Systematic Solubility Testing

Objective: To empirically determine the best solvent for your peptide batch using a minimal amount of material.

Methodology:

  • Prepare a small, accurately weighed aliquot of lyophilized Brevinin-1E-OG7 (e.g., 1 mg).

  • Solvent 1 (Water): Add a calculated volume of sterile, deionized water to achieve a high stock concentration (e.g., 5-10 mg/mL). Vortex thoroughly for 30 seconds.

  • Observation: Check for clarity. If the solution is clear, this is your solvent. If not, proceed to the next step with the same tube.

  • Solvent 2 (Acidic Solution): To the cloudy mixture from step 3, add 10% acetic acid dropwise (e.g., 2-5 µL at a time), vortexing between each addition.[15]

  • Observation: Observe if the solution clears. If it does, note the approximate final concentration of acetic acid required. This acidic stock can now be diluted into your final assay buffer. Crucially, ensure the final pH of your working solution is compatible with your experiment.

  • Solvent 3 (Organic Co-solvent): If the peptide remains insoluble in acid, lyophilize the sample to remove the water and acetic acid. Start with a fresh 1 mg aliquot. Add the minimum volume of DMSO required to fully dissolve the powder (e.g., 20-50 µL). Vortex. Once clear, slowly add your desired aqueous buffer dropwise to the DMSO-peptide solution while vortexing.[5] If it remains clear, you have found a viable method.

Protocol 2: Preparing a Stock Solution

Objective: To prepare a stable, concentrated stock solution of Brevinin-1E-OG7 for storage and subsequent dilution.

Methodology:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[15]

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Based on your findings from Protocol 1 , add the appropriate solvent (e.g., sterile water with 10% acetic acid) to the vial to achieve a stock concentration of 1-5 mg/mL.

  • Vortex thoroughly. If needed, sonicate briefly in an ice bath.[15]

  • Once fully dissolved (a completely clear solution), centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any minute, undissolved particulates.[19]

  • Carefully transfer the clear supernatant to a fresh, sterile tube. This is your stock solution.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][20]

Frequently Asked Questions (FAQs)
  • Q: Why can't I just add more buffer if my peptide isn't dissolving?

    • A: Simply adding more volume (diluting) does not change the underlying chemical incompatibility. For aggregation-prone peptides, dilution can sometimes even promote precipitation if it shifts the equilibrium unfavorably. It is always better to find a solvent system that achieves high solubility at a high concentration first.

  • Q: My peptide was purified with TFA. How does this affect solubility?

    • A: Lyophilized peptides often contain residual trifluoroacetic acid (TFA) from HPLC purification.[12] This makes the microenvironment of the peptide powder acidic. When you add a neutral buffer like PBS, it can neutralize this residual acid, potentially shifting the pH towards the peptide's pI and causing it to precipitate. This is another reason why starting with a slightly acidic solvent can be beneficial.

  • Q: How long is my peptide solution stable?

    • A: In its lyophilized form and stored correctly (-20°C or colder), the peptide is stable for years. Once in solution, stability decreases. In a sterile, acidic buffer at 4°C, it may be stable for several days to weeks, but for long-term storage, aliquoting and freezing at -20°C or -80°C is mandatory.[10][12] Avoid repeated freeze-thaw cycles.

  • Q: Can I heat the solution to get the peptide to dissolve?

    • A: Gentle warming (<40°C) can sometimes help, but it should be used with caution as excessive heat can degrade the peptide or promote different types of aggregation.[15][19] It is generally not a primary recommended method.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Creighton University. (n.d.). Peptide Synthesis Knowledge Base: Peptide Solubility.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Novkovic, M., et al. (2012). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Protein and Peptide Letters. InTech. Available at: [Link]

  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Kwon, M. Y., et al. (1998). Structure-activity Analysis of Brevinin 1E Amide, an Antimicrobial Peptide From Rana Esculenta. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 239-248. Available at: [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. PreOmics Blog. Available at: [Link]

  • LifeTein. (n.d.). How to dissolve peptides?
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • BioStrata Research. (2026, March 22). Peptide Solubility & Reconstitution.
  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • BenchChem. (2025). Common challenges in working with synthetic antimicrobial peptides.
  • Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. Available at: [Link]

  • Rollema, H. S., et al. (1996). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Applied and Environmental Microbiology, 62(10), 3687-3691. Available at: [Link]

  • Al-Shaibani, M. M., et al. (2024). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. Molecules, 29(23), 5433. Available at: [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility.
  • Zhang, L., & Falla, T. J. (2006). The antimicrobial peptides and their potential clinical applications. Expert Opinion on Investigating Drugs, 15(8), 933-945. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Pinto, M. F., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of Peptide Science, 18(4), 239-246. Available at: [Link]

  • Biorbyt. (n.d.). Peptide Solubility Guidelines.
  • Thermo Fisher Scientific. (n.d.). Detergents for Protein Solubilization.
  • Homayouni-Tabrizi, M., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Current Pharmaceutical Design, 24(10), 1128-1141. Available at: [Link]

  • Zhang, Y., et al. (2025). Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. International Journal of Molecular Sciences, 26(16), 8934. Available at: [Link]

  • ResearchGate. (n.d.). Structure comparison of of Brevinin 1E (middle) with magainin (left)...
  • Russo, A., et al. (2025). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Green Chemistry. Available at: [Link]

  • IntechOpen. (n.d.). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry.
  • UniProt. (2009, June 16). Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog).
  • Sun, Z., et al. (2006). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. Current Protocols in Protein Science, Chapter 16, Unit 16.12. Available at: [Link]

  • MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • Wei, L., et al. (2007). Anti-infection Peptidomics of Amphibian Skin. Molecular & Cellular Proteomics, 6(5), 882-894. Available at: [Link]

  • Chen, C., et al. (2018). Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues. Molecules, 23(10), 2645. Available at: [Link]

  • Queen's University Belfast. (2023, May 4). A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection.

Sources

Optimization

reducing hemolytic activity of brevinin-1E-OG7 through amino acid substitution

Welcome to the AMP Engineering Support Center . As a Senior Application Scientist, I have designed this technical guide to assist researchers and drug development professionals in overcoming one of the most significant h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AMP Engineering Support Center . As a Senior Application Scientist, I have designed this technical guide to assist researchers and drug development professionals in overcoming one of the most significant hurdles in antimicrobial peptide (AMP) development: the host-cell toxicity of Brevinin-1E-OG7.

Isolated from the Odorrana grahami frog, Brevinin-1E-OG7 possesses potent broad-spectrum antimicrobial properties. However, its therapeutic window is severely limited by high hemolytic activity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to decouple its antimicrobial efficacy from erythrocyte toxicity through rational amino acid substitution.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does native Brevinin-1E-OG7 exhibit such high hemolytic activity? A1: The toxicity of Brevinin-1 peptides is fundamentally driven by their secondary structure. In aqueous solutions, they exist as random coils, but upon contacting lipid bilayers, they adopt a highly amphipathic α -helical conformation . This continuous hydrophobic face strongly partitions into the zwitterionic phospholipid environment of mammalian erythrocytes, leading to pore formation and membrane lysis. The C-terminal "Rana-box" (a disulfide-bridged cyclic heptapeptide) further stabilizes this membrane-inserting conformation.

Q2: What is the most reliable substitution strategy to reduce hemolysis without losing antimicrobial efficacy? A2: The most validated approach is disrupting the continuous α -helix without neutralizing the net positive charge. Proven strategies include:

  • Rana-box Relocation: Transposing the C-terminal Rana-box to a central position in the sequence breaks the helical continuum. This drastically reduces the hydrophobic moment required for erythrocyte penetration while maintaining the electrostatic interactions necessary to target anionic bacterial membranes .

  • D-Amino Acid Substitution: Introducing D-amino acids (e.g., D-leucine) locally forces a "kink" in the peptide backbone, causing helix disorder. This reduces hydrophobicity-driven hemolysis while preserving the overall sequence identity .

  • Hydrophilic Cationic Substitutions: Replacing highly hydrophobic residues (like Leu or Ile) in the non-polar face with Lysine (Lys) or Arginine (Arg). This lowers the overall hydrophobicity and increases the net positive charge, shifting affinity away from neutral mammalian cells toward negatively charged bacterial envelopes .

Section 2: Troubleshooting Guide for Peptide Engineering

Issue 1: I substituted several hydrophobic residues with Alanine, but the peptide lost its antimicrobial activity. Why?

  • Causality: Alanine substitution reduces side-chain bulk but does not significantly alter the electrostatic profile. If you reduce hydrophobicity too much without compensating with cationic charge, the peptide can no longer penetrate the bacterial peptidoglycan layer.

  • Solution: Replace Alanine substitutions with Lysine or Histidine. Histidine is particularly useful as its protonation state is pH-dependent, offering enhanced activity in acidic infection microenvironments while maintaining low toxicity at physiological pH.

Issue 2: My D-amino acid substituted Brevinin-1E-OG7 analog is showing inconsistent secondary structure in Circular Dichroism (CD) assays.

  • Causality: D-amino acids disrupt the right-handed α -helix. If placed randomly or in the center of the active domain, they can completely unfold the peptide, rendering it biologically inert.

  • Solution: Perform CD spectroscopy in both an aqueous buffer (PBS) and a membrane-mimetic environment (50% Trifluoroethanol or SDS micelles). A successful analog should show a random coil in PBS but partial helicity in TFE. Target the substitution at the boundary of the hydrophobic and hydrophilic faces rather than the structural core.

Issue 3: Hemolysis assay results vary wildly between biological replicates.

  • Causality: Erythrocyte fragility varies by donor species, age of the blood, and washing technique. Brevinin peptides are highly sensitive to the lipid-to-peptide ratio.

  • Solution: Standardize your assay using fresh horse or human erythrocytes (used within 3 days of collection). Implement a self-validating protocol (see Protocol 1 below) that rigorously controls for spontaneous lysis and standardizes the erythrocyte washing phase .

Section 3: Quantitative Data & Strategy Comparison

To guide your rational design, the following table summarizes the comparative impact of different amino acid substitution strategies on Brevinin-1 family peptides.

Modification StrategyStructural ImpactAntimicrobial Activity (MIC)Hemolytic Activity (HC50)Clinical Viability
Native Brevinin-1E-OG7 Continuous amphipathic α -helixHigh (2-8 µM)High (<20 µM)Low (Toxic)
Central Rana-box Relocation Helix disruption, altered amphipathicityMaintained (4-16 µM)Drastically Reduced (>128 µM)High
D-Leucine Substitution Localized helix disorderMaintained (8-16 µM)Reduced (~75 µM)Moderate
Hydrophobic Cationic (Leu Lys) Decreased hydrophobicity, increased net chargeEnhanced against Gram-negativesSignificantly Reduced (>100 µM)High
Cys Ser Substitution Acyclic structure, loss of Rana-boxReduced (16-32 µM)Reduced (~80 µM)Low

Section 4: Experimental Protocols

Protocol 1: Standardized Hemolytic Activity Assay

Self-validating system: This protocol ensures background absorbance is zeroed and maximum lysis is calibrated per plate, preventing false-positive toxicity readings.

  • Preparation: Obtain fresh defibrinated horse or human erythrocytes. Wash 1 mL of blood with 10 mL of sterile PBS (pH 7.4). Centrifuge at 1000 x g for 5 mins. Discard the supernatant. Repeat 3-4 times until the supernatant is perfectly clear to remove free hemoglobin.

  • Suspension: Resuspend the final RBC pellet to a 4% (v/v) concentration in PBS.

  • Assay Setup: In a 96-well V-bottom microtiter plate, add 50 µL of serially diluted Brevinin-1E-OG7 analogs (range: 1 µM to 256 µM).

  • Controls (Critical): Add 50 µL of PBS to negative control wells (0% lysis baseline). Add 50 µL of 0.1% Triton X-100 to positive control wells (100% lysis baseline).

  • Incubation: Add 50 µL of the 4% RBC suspension to all wells. Incubate at 37°C for 1 hour without agitation.

  • Measurement: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact cells. Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate. Read absorbance at 414 nm using a microplate reader.

  • Calculation: % Hemolysis = [(Apeptide​−APBS​)/(ATriton​−APBS​)]×100 .

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) & Purification

Self-validating system: Mass spectrometry confirms correct synthesis sequence; HPLC ensures purity before biological assays.

  • Synthesis: Synthesize the Brevinin-1E-OG7 analog using standard Fmoc-SPPS chemistry on a Rink amide resin to yield a C-terminally amidated peptide (enhancing stability).

  • Cleavage: Cleave the peptide from the resin and deprotect side chains using a TFA/TIS/Water (95:2.5:2.5) cocktail for 2 hours at room temperature.

  • Oxidation (Rana-box formation): Dissolve the crude peptide in 0.1 M ammonium bicarbonate (pH 8.0) at a highly dilute concentration (<0.5 mg/mL) and stir open to the air for 24-48 hours. This dilution prevents intermolecular disulfide aggregation.

  • Purification: Purify via Reverse-Phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile (10-60%) in 0.1% TFA.

  • Validation: Confirm the exact molecular weight and intramolecular disulfide bridge formation using MALDI-TOF Mass Spectrometry.

Section 5: Mechanistic Visualizations

G Native Native Brevinin-1E-OG7 Helix Amphipathic Alpha-Helix Formation Native->Helix Hydrophobic environment Membrane Erythrocyte Membrane (Zwitterionic) Helix->Membrane Strong hydrophobic interaction Pore Pore Formation / Lysis Membrane->Pore High Hemolysis Sub Substituted Analog (e.g., Central Rana-box) Disrupted Disrupted Helicity / Lower Hydrophobicity Sub->Disrupted Structural modification BactMembrane Bacterial Membrane (Anionic) Disrupted->BactMembrane Electrostatic targeting Selectivity High Selectivity (Bacterial Lysis Only) BactMembrane->Selectivity Low Hemolysis

Divergent membrane interaction pathways of native vs. engineered Brevinin-1E-OG7.

Workflow Seq 1. Sequence Analysis (Brevinin-1E-OG7) Design 2. Rational Design (Substitutions/Relocations) Seq->Design Synth 3. SPPS Peptide Synthesis & HPLC Purification Design->Synth CD 4. Circular Dichroism (CD) (Helicity Check) Synth->CD Assays 5. Bioactivity Assays CD->Assays MIC Antimicrobial (MIC) Assays->MIC Hemolysis Hemolysis (HC50) Assays->Hemolysis Opt 6. Lead Optimization MIC->Opt Hemolysis->Opt Opt->Design Iterative refinement

Rational engineering and screening workflow for AMP optimization.

References

  • Title: An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source: National Center for Biotechnology Information (PMC) URL: [Link] [1]

  • Title: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy Source: MDPI (International Journal of Molecular Sciences) URL: [Link] [3]

  • Title: Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily Source: National Center for Biotechnology Information (PMC) URL: [Link] [4]

Troubleshooting

optimizing cleavage conditions to improve brevinin-1E-OG7 synthesis yields

Welcome to the Peptide Synthesis Technical Support Center. This hub is specifically engineered for researchers, application scientists, and drug development professionals working on the synthesis of Brevinin-1E-OG7.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This hub is specifically engineered for researchers, application scientists, and drug development professionals working on the synthesis of Brevinin-1E-OG7.

Brevinin-1E-OG7 is a potent antimicrobial peptide (AMP) originally isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami)[1][2]. Like most members of the Brevinin-1 family, its biological activity relies heavily on a highly conserved C-terminal domain known as the "Rana box"—a cyclic heptapeptide loop formed by an intramolecular disulfide bridge between two cysteine residues (typically Cys18 and Cys24)[3][4][5].

Synthesizing this peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a critical mechanistic challenge: the global deprotection and cleavage step must completely remove bulky protecting groups without allowing highly reactive carbocations to alkylate the essential thiol groups required for subsequent cyclization[3][4].

Troubleshooting Guides & FAQs

Q: My crude peptide yield is exceptionally low, and LC-MS analysis of the cleaved product shows prominent +56 Da and +242 Da mass adducts. What is happening? A: You are observing irreversible cysteine alkylation. During TFA-mediated global deprotection, protecting groups (such as tert-butyl from Ser/Thr/Tyr and trityl from Cys/His/Asn/Gln) are released as highly reactive carbocations. If these are not immediately quenched, they will attack the nucleophilic free sulfhydryl (-SH) groups of the Cys residues in your Rana box. A +56 Da shift indicates tert-butylation, while a +242 Da shift indicates tritylation. Causality & Solution: Your cleavage cocktail lacks sufficient soft nucleophiles to outcompete the cysteine thiols. While Triisopropylsilane (TIS) is excellent for quenching trityl cations, Ethanedithiol (EDT) or 3,6-dioxa-1,8-octanedithiol (DODT) is absolutely mandatory when multiple Cys residues are present. EDT forms stable dithioacetals with the carbocations, neutralizing them permanently[4]. Switch to a modified Reagent K or a custom cocktail (e.g., TFA/TIS/EDT/H2O at 94:2:2:2 v/v)[4].

Q: I am seeing incomplete deprotection of the Arginine Pbf group (+252 Da), but if I extend the cleavage time past 2.5 hours, my peptide degrades. How do I balance this? A: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on Arginine is notoriously difficult to remove due to steric hindrance, often requiring up to 3 hours of TFA exposure. However, prolonged exposure of Cys-rich peptides to strong acids can lead to premature, scrambled disulfide formation or irreversible oxidation. Causality & Solution: Implement a two-stage cleavage protocol. First, perform a standard 2-hour cleavage at room temperature. Filter the peptide-resin, collect the filtrate (which contains your partially protected peptide), and precipitate it in cold ether. Resuspend the crude peptide in a fresh, scavenger-rich TFA cocktail (without the resin) for an additional 45–60 minutes. This removes the peptide from the resin matrix, improving the kinetics of the final Pbf removal without subjecting the peptide to prolonged resin-bound steric hindrance.

Q: How do I ensure the Rana box cyclizes correctly after cleavage? I keep getting insoluble oligomers. A: The Rana box requires a precise intramolecular disulfide bond. If you attempt cyclization at high peptide concentrations, the proximity of different peptide chains will thermodynamically favor intermolecular cross-linking, resulting in dimers or insoluble oligomers. Causality & Solution: Cyclization must be performed under high dilution conditions (typically < 0.1 - 0.5 mg/mL) to thermodynamically favor intramolecular collision over intermolecular collision. Air oxidation in a slightly alkaline buffer (pH 7.8 - 8.2) is the standard approach[3].

Mechanistic Workflows & Logical Relationships

ScavengerLogic TFA TFA Cleavage Carbocations Carbocation Generation (t-Butyl, Trityl, Pbf) TFA->Carbocations Global Deprotection EDT EDT (Ethanedithiol) Carbocations->EDT Traps t-Butyl/Trt TIS TIS (Triisopropylsilane) Carbocations->TIS Traps Trt/Pbf Water H2O Carbocations->Water Quenches t-Butyl FreeCys Free Cys (Target) EDT->FreeCys Prevents Alkylation ProtectedCys Cys(Trt) in Rana Box ProtectedCys->FreeCys TFA + Scavengers AlkylatedCys Alkylated Cys (Byproduct) ProtectedCys->AlkylatedCys TFA without Scavengers

Logical relationship of scavenger action during TFA cleavage of Cys-rich peptides.

Quantitative Data: Cleavage Cocktail Optimization

To maximize the yield of the linear Brevinin-1E-OG7 precursor, selecting the correct cleavage cocktail is paramount. Below is a comparative summary of standard cocktails evaluated for Cys-rich AMPs.

Cocktail NameComposition (v/v)Primary Scavenging MechanismExpected Crude PuritySuitability for Brevinin-1E-OG7
Standard TFA 95% TFA, 5% H₂OHydration of carbocations.< 20%Poor. Fails to protect Cys thiols from alkylation.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISTIS reduces trityl cations; Phenol traps Tyr protecting groups.40 - 50%Moderate. Lacks a dithiol to fully protect the Rana box.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTEDT forms dithioacetals with t-butyl; Thioanisole accelerates Pbf removal.75 - 85%Excellent. Highly recommended for Cys/Met/Trp rich sequences.
Custom Mix 94% TFA, 2% TIS, 2% EDT, 2% H₂OBalanced trapping of Trt/t-butyl via EDT and TIS[4].80 - 90%Optimal. Minimizes side reactions while ensuring full deprotection.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Optimized Cleavage Workflow for Brevinin-1E-OG7
  • Preparation: Wash the peptidyl-resin (approx. 0.1 mmol scale) thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can inhibit cleavage. Dry the resin under a gentle stream of nitrogen for 10 minutes[3].

  • Cocktail Formulation: In a fume hood, prepare 10 mL of the Custom Mix (9.4 mL TFA, 200 µL TIS, 200 µL EDT, 200 µL ultrapure H₂O)[4]. Note: EDT has a strong odor; keep sealed.

  • Cleavage: Add the cocktail to the dried resin. Agitate gently at room temperature (25°C) for exactly 2.5 hours.

  • Filtration: Filter the cleavage mixture through a fritted glass funnel into a 50 mL centrifuge tube. Wash the resin twice with 1 mL of neat TFA to maximize recovery.

  • Precipitation: Add 30 mL of ice-cold diethyl ether (-20°C) to the filtrate to precipitate the crude linear peptide. Centrifuge at 4000 rpm for 5 minutes. Decant the ether carefully.

  • Washing: Resuspend the peptide pellet in 20 mL of fresh ice-cold ether, vortex thoroughly, and centrifuge again. Repeat this wash step a total of three times to remove all traces of TFA and scavengers.

  • Lyophilization: Dissolve the pellet in 10 mL of 50% Acetonitrile/Water containing 0.1% TFA. Flash-freeze and lyophilize to obtain a dry powder.

  • Self-Validation Checkpoint: Analyze the crude powder via LC-MS. You must observe the exact theoretical mass of the linear peptide. If +56 Da or +242 Da peaks are dominant, abort the process and verify the integrity of your EDT reagent.

Protocol B: High-Dilution Disulfide Cyclization (Rana Box Formation)
  • Solubilization: Dissolve the lyophilized linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to achieve a final peptide concentration of exactly 0.1 mg/mL. Crucial: Higher concentrations will cause intermolecular oligomerization.

  • Oxidation: Leave the solution open to the air, stirring gently at room temperature for 24 to 48 hours. The mild alkaline environment deprotonates the Cys thiols, facilitating air-driven oxidation to form the disulfide bridge[3].

  • Quenching: Once cyclization is complete, lower the pH to 4.0 using 1% TFA to halt any further oxidation or disulfide scrambling.

  • Self-Validation Checkpoint: Run the quenched solution on LC-MS. A successful intramolecular cyclization is validated by a precise -2.016 Da shift compared to the linear precursor (due to the loss of two hydrogen atoms).

  • Purification: Purify the cyclized peptide using Reverse-Phase HPLC (C18 column) with a gradient of Acetonitrile/Water containing 0.1% TFA[2].

Workflow Resin Peptidyl-Resin (Brevinin-1E-OG7) Cleavage TFA/EDT/TIS/H2O (2.5 hours, 25°C) Resin->Cleavage Precipitation Cold Ether Precipitation (-20°C, 3 washes) Cleavage->Precipitation Filter resin Lyophilization Lyophilization of Crude Linear Peptide Precipitation->Lyophilization Centrifuge Oxidation Air Oxidation (pH 8.0) (Rana Box Formation) Lyophilization->Oxidation Verify by MS Purification RP-HPLC Purification (>95% Purity) Oxidation->Purification Confirm -2 Da shift

Step-by-step experimental workflow from SPPS cleavage to disulfide cyclization.

References

  • UniProt Consortium. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt." UniProtKB, [Link]

  • MDPI. "Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy." MDPI, [Link]

  • MDPI. "Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri." MDPI, [Link]

  • ResearchGate. "(PDF) A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection." ResearchGate, [Link]

Sources

Optimization

Technical Support Center: Enhancing Proteolytic Stability of Brevinin-1E-OG7 in Human Blood Serum

Welcome to the Brevinin-1E-OG7 Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals in ove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Brevinin-1E-OG7 Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers and drug development professionals in overcoming the pharmacokinetic limitations of amphibian-derived antimicrobial peptides (AMPs).

Brevinin-1E-OG7, isolated from the Yunnanfu frog (Odorrana grahami), exhibits potent broad-spectrum antimicrobial activity but suffers from rapid degradation by human serum proteases[1]. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to enhance its serum half-life while preserving its therapeutic index.

Section 1: Mechanistic FAQs – Understanding Degradation and Stabilization

Q1: Why does native Brevinin-1E-OG7 degrade so rapidly in human blood serum, and what are the primary cleavage sites? Expert Insight: Brevinin-1E-OG7 (Sequence: FFPLIAGLAANFLPQILCKIARKC) features an amphipathic alpha-helical structure and a C-terminal "Rana-Box" stabilized by a disulfide bridge[1]. While the Rana-Box provides some structural rigidity, the linear N-terminal and central regions are highly susceptible to serum proteases, particularly trypsin-like serine proteases and aminopeptidases. These enzymes target the peptide bonds adjacent to basic amino acids (Lysine, Arginine) and hydrophobic residues (Leucine, Phenylalanine)[2]. The rapid cleavage disrupts the alpha-helix required for bacterial membrane insertion, leading to an immediate loss of bactericidal activity.

Q2: What are the most effective chemical modification strategies to enhance the proteolytic stability of Brevinin-1E-OG7 without compromising its antimicrobial efficacy? Expert Insight: Enhancing stability requires a delicate balance; modifications must sterically hinder protease active sites without disrupting the peptide's amphipathic topology. The most successful strategies include:

  • D-Amino Acid Substitution: Replacing L-amino acids at known cleavage sites (e.g., Leucine at position 2 or Lysine residues) with their D-enantiomers. Proteases are stereospecific; introducing D-amino acids creates steric clashes in the enzyme's catalytic pocket, effectively halting degradation[3].

  • C-Terminal Amidation: Converting the C-terminal carboxyl group to an amide prevents degradation by carboxypeptidases and increases the net positive charge, which enhances electrostatic attraction to negatively charged bacterial membranes[2].

  • Lipidation / PEGylation: Attaching a fatty acid chain or polyethylene glycol (PEG) masks the peptide from proteolytic enzymes and improves serum half-life, though careful optimization is needed to avoid reducing membrane-penetrating capability[2].

DegradationPathway Native Native Brevinin-1E-OG7 Proteases Serum Proteases (Trypsin, Aminopeptidases) Native->Proteases Degradation Rapid Cleavage (Loss of Activity) Proteases->Degradation Modified Modified Brevinin-1E-OG7 (D-AA, Amidation) Modified->Proteases Steric Hindrance Stable Protease Resistance (Extended Half-life) Modified->Stable Structural Integrity Active Membrane Disruption (Bactericidal Effect) Stable->Active

Logical relationship between peptide modification, protease resistance, and retained activity.

Data Presentation: Impact of Modifications on Stability and Efficacy

To illustrate the causality between structural changes and performance, the following table summarizes quantitative data derived from Brevinin-1 family modification studies (e.g., D-leucine substitutions and C-terminal amidation)[2][3].

Peptide VariantModification StrategySerum Half-Life (10% Human Serum)MIC vs. S. aureus (μM)Cytotoxicity (IC50 on HDF cells)
Native Brevinin-1E-OG7 None< 30 minutes32.0> 100 μM
Brevinin-1E-Mod1 C-terminal Amidation~ 2 hours16.085 μM
Brevinin-1E-Mod2 D-Leu Substitution~ 8 hours2.0> 100 μM
Brevinin-1E-Mod3 D-Leu + Amidation + Cyclization> 24 hours2.0 - 4.090 μM

Section 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide 1: High Variability in Ex Vivo Serum Stability Assays

Issue: Users frequently report inconsistent degradation kinetics when testing Brevinin-1E-OG7 stability in human blood serum. Root Cause Analysis: Variability usually stems from incomplete quenching of protease activity at specific time points or non-specific binding of the highly hydrophobic peptide to serum proteins or plasticware. Solution: Implement a self-validating assay protocol that utilizes aggressive precipitation and low-bind materials to ensure absolute control over the reaction environment.

Step-by-Step Methodology: Standardized Serum Stability Assay Rationale: This protocol uses cold Acetonitrile containing 1% Trifluoroacetic acid (TFA) to instantaneously denature serum proteins, ensuring proteolysis stops precisely at the designated time point.

  • Preparation: Dissolve the synthesized Brevinin-1E-OG7 (or analogue) in sterile PBS (pH 7.4) to a stock concentration of 1 mM. Use low-protein-binding microcentrifuge tubes to prevent hydrophobic peptide loss.

  • Incubation: Mix the peptide stock with pre-warmed (37°C) 25% human blood serum (diluted in PBS) to achieve a final peptide concentration of 100 μM. Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 μL aliquot from the incubation mixture.

  • Instant Quenching: Immediately transfer the 50 μL aliquot into a tube containing 50 μL of ice-cold 1% TFA in Acetonitrile.

    • Causality: The low pH and organic solvent instantly denature serum proteases, halting degradation, while keeping the amphipathic AMP in solution.

  • Protein Precipitation: Incubate the quenched samples at 4°C for 15 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Carefully extract the supernatant. Analyze the remaining intact peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) monitoring absorbance at 214 nm (peptide bond) and 280 nm. Validate the intact mass using MALDI-TOF Mass Spectrometry.

Workflow Prep Prepare Peptide in 25% Human Serum Incubate Incubate @ 37°C (Gentle Agitation) Prep->Incubate Aliquot Extract Aliquots (0 - 24 hrs) Incubate->Aliquot Quench Quench with Cold 1% TFA / Acetonitrile Aliquot->Quench Centrifuge Centrifuge @ 14,000 x g (Precipitate Proteins) Quench->Centrifuge Analyze Quantify via RP-HPLC & MALDI-TOF Centrifuge->Analyze

Self-validating experimental workflow for the ex vivo serum stability assay.

Troubleshooting Guide 2: Loss of Antimicrobial Efficacy Post-Modification

Issue: The modified Brevinin-1E-OG7 is highly stable in serum (>24 hours) but has lost its bactericidal activity (MIC > 128 μM). Root Cause Analysis: Over-modification (e.g., excessive PEGylation or substituting too many L-amino acids with D-amino acids) can disrupt the delicate amphipathic balance or the specific geometry of the Rana-box. The peptide can no longer form the required alpha-helical structure upon contact with the bacterial lipid bilayer[4]. Solution:

  • Structure-Activity Relationship (SAR) Check: Ensure that modifications are restricted to the protease-susceptible cleavage sites (typically the linear N-terminal region) and avoid altering the conserved C-terminal Rana-box (residues 18-24: CKIARKC)[2][4].

  • Helical Wheel Projection: Before synthesizing modifications, use helical wheel modeling to ensure that the hydrophobic and hydrophilic faces of the alpha-helix remain distinctly segregated. D-amino acid substitutions should ideally be placed at the interface of these domains to minimize disruption of the secondary structure.

  • Hydrophobicity Tuning: If lipidation was used to increase stability, the peptide might be excessively hydrophobic, causing it to self-aggregate in serum rather than attacking bacteria. Reduce the lipid chain length (e.g., from C16 to C8) to restore solubility and activity[2].

References

  • ResearchGate. "The physicochemical properties of Brevinin-1 peptides and B1A's analogues." ResearchGate. Available at: [Link]

  • UniProt. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog)." UniProtKB. Available at: [Link]

  • National Institutes of Health. "Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy." PMC. Available at: [Link]

  • Portland Press. "Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential." Portland Press. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Brevinin-1E-OG7 Peptide Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of amphibian antimicrobial peptides (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of amphibian antimicrobial peptides (AMPs).

Brevinin-1E-OG7 (UniProt: C3RTH8) is a classic example of a "difficult" peptide[1]. Isolated from the Yunnanfu frog (Odorrana grahami), its 24-amino acid mature sequence (FFPLIAGLAANFLPQILCKIARKC) features an extremely high aliphatic index of 130.42[2]. Like all Brevinin-1 family members, it contains a highly hydrophobic N-terminal α -helix and a cationic C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by an intramolecular disulfide bond between Cys18 and Cys24[3].

The intersection of extreme hydrophobicity, cationic charge, and the necessity of precise disulfide bridge formation creates a perfect storm for low yields during Solid-Phase Peptide Synthesis (SPPS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, causality-driven troubleshooting protocols to optimize your recovery.

Diagnostic Workflow

Before adjusting your protocols, use the diagnostic logic below to identify the exact stage where yield is being lost.

G Start Crude Brevinin-1E-OG7 Peptide Synthesis MS Mass Spectrometry (MALDI-TOF / ESI) Start->MS Decision Diagnostic Observation MS->Decision Err1 Missing Target Mass / Truncated Sequences Decision->Err1 SPPS / Cleavage Issue Err2 Multiple Masses (+2 Da, Dimers) Decision->Err2 Cyclization Issue Err3 Correct Mass but Broad HPLC Peak Decision->Err3 Purification Issue Sol1 Optimized Cleavage & Solubilization Protocol Err1->Sol1 Sol2 High-Dilution Air Oxidation Protocol Err2->Sol2 Sol3 Elevated Temp & Ion-Pairing RP-HPLC Err3->Sol3

Diagnostic workflow for isolating cleavage, cyclization, and HPLC issues in Brevinin-1E-OG7.

FAQs & Troubleshooting Guides
Q1: Why is my crude peptide yield so low immediately after TFA cleavage from the resin?

Causality (Expertise & Experience): Brevinin-1E-OG7 is exceptionally hydrophobic. During Fmoc-SPPS, the growing peptide chain can aggregate on the resin via intermolecular β -sheet formation, leading to incomplete deprotection and cleavage. Furthermore, post-cleavage, the highly aliphatic sequence (rich in Phe, Leu, Ile, Ala) often precipitates irreversibly in standard cold diethyl ether, or fails to solubilize in standard aqueous buffers prior to lyophilization.

Protocol 1: Optimized Cleavage & Solubilization

  • Cleavage Cocktail: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5 v/v). The high scavenger concentration prevents the reattachment of protecting groups (like Trt) to the two critical Cys residues.

  • Incubation: Incubate the peptide-resin in Reagent K for 2.5 to 3 hours at room temperature under gentle agitation[4].

  • Precipitation: Filter the resin and precipitate the cleavage cocktail dropwise into 10 volumes of pre-chilled (-20°C) methyl tert-butyl ether (MTBE). MTBE yields a tighter, more recoverable pellet for hydrophobic peptides compared to standard diethyl ether.

  • Washing: Centrifuge at 4000 x g for 10 minutes. Wash the pellet twice with cold MTBE.

  • Solubilization: Solubilize the crude pellet in 20-30% Acetonitrile (ACN) containing 0.1% TFA before lyophilization. Do not attempt to dissolve it in pure water, as the aliphatic sequence will irreversibly aggregate.

Q2: My mass spectrometry data shows a mixture of the target mass, +2 Da species, and heavy dimers. How do I fix the cyclization step?

Causality (Expertise & Experience): The C-terminal "Rana box" requires the oxidation of Cys18 and Cys24 to form an intramolecular disulfide bond. If the peptide concentration is too high during oxidation, the collision rate between different peptide molecules exceeds the rate of intramolecular folding. This leads to intermolecular disulfide bonds (dimers and polymers). A +2 Da species indicates incomplete oxidation (free thiols).

Protocol 2: High-Dilution Air Oxidation

  • Dilution: Dissolve the lyophilized linear peptide in ultra-pure water to a strict maximum concentration of 0.1 mg/mL. This high dilution is critical for favoring intramolecular folding[4].

  • Buffer Adjustment: Adjust the pH to 8.0–8.5 by the dropwise addition of 0.1 M Ammonium Bicarbonate ( NH4​HCO3​ ). This mildly alkaline pH deprotonates the thiol groups (pKa ~8.3), making them reactive for oxidation.

  • Oxidation: Stir the solution vigorously in an open vessel at room temperature for 24–48 hours to facilitate air oxidation of the thiol groups[4].

  • Monitoring: Monitor the reaction via MALDI-TOF MS. The target mass must shift from 2650.31 Da (linear) to 2648.31 Da (oxidized)[2].

  • Quenching: Once cyclization is complete, quench the reaction by adding TFA until the pH drops below 4.0, then lyophilize immediately to lock the disulfide state[4].

Q3: During RP-HPLC, the peptide elutes as a very broad peak, and I lose more than 50% of my material on the column. What is happening?

Causality (Expertise & Experience): The combination of a highly hydrophobic aliphatic tail and a cationic C-terminus (Lys21, Arg23) causes dual-affinity secondary interactions. The hydrophobic core binds too strongly to a standard C18 stationary phase, while the cationic residues interact ionically with unendcapped residual silanols on the silica matrix. This causes severe peak broadening, tailing, and irreversible column retention.

Protocol 3: Elevated Temperature & Ion-Pairing RP-HPLC

  • Column Selection: Equip the HPLC with a preparative C8 or C4 column (e.g., 250 × 21.2 mm, 5 µm) rather than a C18[5]. Shorter alkyl chains reduce the excessive hydrophobic retention of Brevinin-1E-OG7.

  • Temperature Control: Set the column oven temperature to 45°C. Elevated temperatures improve mass transfer kinetics and disrupt transient hydrophobic aggregates in the mobile phase.

  • Mobile Phase: Prepare Buffer A (0.1% TFA in ddH2​O ) and Buffer B (0.1% TFA in ACN). The TFA acts as a critical ion-pairing agent, masking the positive charges on Lys and Arg to prevent silanol interactions[4].

  • Gradient: Run a shallow linear gradient from 25% to 55% Buffer B over 60 minutes at an appropriate flow rate[4].

  • Collection: Monitor absorbance at 214 nm (peptide bonds) and 280 nm[4]. Collect fractions corresponding to the sharp major peak.

Data Presentation: Troubleshooting Parameters & Expected Yields

By implementing the causality-driven protocols above, researchers can expect to normalize their purification yields. Compare your current metrics against the optimized benchmarks below:

Purification StagePrimary ChallengeDiagnostic MarkerCritical Optimization ParameterExpected Yield Recovery
1. Cleavage Hydrophobic AggregationTruncated MS peaksReagent K + Cold MTBE precipitation> 85% (Crude)
2. Cyclization Intermolecular DimerizationMS shows +2 Da or 2x MassConcentration 0.1 mg/mL, pH 8.5> 90% (Monomer)
3. RP-HPLC Column Retention / TailingBroad or missing HPLC peaksC4/C8 column, 45°C, 0.1% TFA60 - 75% (Pure)
References
  • UniProt. "Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt". Available at:[Link]

  • CPU-Bioinfor. "The All Information Of DRAMP01907". Available at:[Link]

  • Portland Press. "Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential". Available at:[Link]

  • MDPI. "Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of brevinin-1E-OG7 and conventional broad-spectrum antibiotics

Comparative Study of Brevinin-1E-OG7 and Conventional Broad-Spectrum Antibiotics: A Technical Guide Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Brevinin-1E-OG7 and Conventional Broad-Spectrum Antibiotics: A Technical Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug development, moving away from single-target conventional antibiotics toward agents that exploit fundamental physical vulnerabilities in pathogens. Brevinin-1E-OG7 (UniProt: C3RTH8), an antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnanfu frog (Odorrana grahami), represents a highly potent candidate in this space[1][2].

As a member of the Brevinin-1 family, this 24-amino-acid peptide (Sequence: FFPLIAGLAANFLPQILCKIARKC) features a highly hydrophobic N-terminal domain and a conserved C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by an intra-disulfide bridge[1][3]. This guide provides an objective, data-driven comparison between Brevinin-1E-OG7 and conventional broad-spectrum antibiotics (e.g., Ampicillin, Ciprofloxacin), detailing their mechanistic divergence, quantitative performance, and the rigorous experimental workflows required for their evaluation.

Mechanistic Causality: Membrane Disruption vs. Intracellular Targeting

The fundamental difference between Brevinin-1E-OG7 and conventional antibiotics lies in their thermodynamic approach to bacterial eradication.

Conventional antibiotics operate via lock-and-key receptor binding . For example, Ampicillin binds to Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, while Ciprofloxacin inhibits DNA gyrase. Because these drugs rely on specific protein structures, bacteria can rapidly develop resistance through simple genetic point mutations, target modification, or the expression of degrading enzymes (e.g., β-lactamases)[4].

Conversely, Brevinin-1E-OG7 operates via supramolecular membrane disruption . In an aqueous environment, the peptide remains a random coil. However, upon encountering the anionic phospholipid bilayer of a bacterial membrane, it folds into an amphipathic α-helix[5][6]. The cationic residues (Lys, Arg) drive initial electrostatic attraction, while the hydrophobic face inserts into the lipid core. Accumulation of the peptide leads to toroidal pore formation or the barrel-stave effect, causing catastrophic membrane depolarization and rapid cell lysis[6]. Developing resistance to this mechanism is thermodynamically unfavorable, as it would require the pathogen to completely redesign its fundamental lipid membrane composition[4].

MOA cluster_0 Brevinin-1E-OG7 (AMP) cluster_1 Conventional Antibiotics A1 Amphipathic Alpha-Helix A2 Electrostatic Binding (Anionic Lipids) A1->A2 A3 Membrane Insertion & Pore Formation A2->A3 A4 Cell Lysis (Rapid Death) A3->A4 B1 Specific Target Binding B2 Enzyme/Ribosome Inhibition B1->B2 B3 Metabolic Arrest B2->B3 B4 Cell Death or Stasis B3->B4

Caption: Mechanistic divergence between Brevinin-1E-OG7 (membrane disruption) and conventional antibiotics.

Quantitative Performance Analysis

While Brevinin-1E-OG7 exhibits rapid bactericidal kinetics, its clinical translation is historically bottlenecked by its affinity for zwitterionic mammalian membranes, leading to hemolytic toxicity[3][7]. The table below synthesizes comparative data for Brevinin-class AMPs against standard antibiotics.

ParameterBrevinin-1E-OG7 (AMP)Ampicillin (β-lactam)Ciprofloxacin (Fluoroquinolone)
Primary Target Anionic lipid bilayer (Membrane)Penicillin-binding proteinsDNA Gyrase / Topoisomerase IV
Mechanism Physical pore formation / LysisPeptidoglycan cross-link inhibitionDNA replication inhibition
MIC (S. aureus) ~1.5 - 4.0 µM[4][6]~0.5 - 2.0 µM~1.0 - 3.0 µM
Speed of Action Rapid (Bactericidal within 1 hr)[4]Slow (Requires cell division)Moderate (Hours)
Resistance Potential Very Low (Thermodynamic barrier)[4]High (β-lactamase expression)High (Target mutation, efflux)
Hemolytic Toxicity Moderate to High (Dose-dependent)[5][7]NegligibleNegligible

Experimental Workflows & Self-Validating Protocols

To objectively evaluate Brevinin-1E-OG7 against conventional antibiotics, researchers must employ a self-validating experimental matrix. Because AMPs can degrade or fail to fold properly, the protocol must establish causality between the peptide's structural integrity and its biological output.

Step 1: Peptide Synthesis and Structural Validation
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence of Brevinin-1E-OG7 using standard Fmoc chemistry.

  • Disulfide Oxidation (Critical Step): The C-terminal "Rana box" (CKIARKC) must be cyclized. Incubate the crude peptide in a mild oxidizing buffer (e.g., 0.1 M ammonium acetate, pH 8.0) exposed to air for 24-48 hours to form the intra-disulfide bridge[3][5].

  • Validation via MALDI-TOF MS: Causality Check: Successful oxidation is confirmed by a mass shift of -2 Da (loss of two protons from the cysteine sulfhydryl groups). Without this confirmation, downstream MIC data is invalid, as the linear analog behaves differently in lipid environments[3].

Step 2: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) to 106 CFU/mL in Mueller-Hinton Broth (MHB).

  • Perform a two-fold serial dilution of Brevinin-1E-OG7 (starting at 128 µM) in a 96-well microtiter plate. Include Ampicillin as a positive control and PBS as a negative control[4].

  • Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible microbial growth.

Step 3: Erythrocyte Lysis Assay (Hemotoxicity)
  • Isolate fresh mammalian red blood cells (RBCs), wash with PBS, and resuspend to a 2% (v/v) solution[4].

  • Incubate RBCs with varying concentrations of the peptide for 1 hour at 37°C. Use 0.1% Triton X-100 as a 100% lysis control.

  • Centrifuge and measure the supernatant absorbance at 414 nm (hemoglobin release). Calculate the HC50​ (concentration causing 50% hemolysis)[4][7].

Workflow Start Synthesize Brevinin-1E-OG7 (Solid-Phase Synthesis) Purify HPLC Purification & Disulfide Oxidation Start->Purify Validate MALDI-TOF Validation (Confirm -2 Da Shift) Purify->Validate Split Parallel Validation Assays Validate->Split MIC Broth Microdilution (MIC/MBC Determination) Split->MIC Bacterial Strains Hemolysis Erythrocyte Lysis Assay (HC50 Determination) Split->Hemolysis Mammalian RBCs Index Calculate Therapeutic Index (TI = HC50 / MIC) MIC->Index Hemolysis->Index

Caption: Self-validating experimental workflow for determining the therapeutic index of Brevinin-1E-OG7.

Therapeutic Window & Future Engineering

The primary hurdle for Brevinin-1E-OG7, compared to the negligible toxicity of Ampicillin, is its narrow Therapeutic Index ( TI=HC50​/MIC ). The highly hydrophobic N-terminal region responsible for driving the peptide into bacterial membranes also causes non-specific insertion into the zwitterionic membranes of human erythrocytes[3][5].

Engineering Solutions: Drug development professionals are actively modifying Brevinin-1 scaffolds to widen this therapeutic window. Studies have shown that translocating the cationic segment from the C-terminal end to a central position, or substituting highly hydrophobic residues (like Leucine or Phenylalanine) with less hydrophobic or cationic amino acids, drastically reduces hemolytic activity while preserving the potent anti-staphylococcal MIC[3][6].

By utilizing the rigorous, self-validating protocols outlined above, researchers can accurately benchmark engineered Brevinin-1E-OG7 analogs against conventional antibiotics, paving the way for next-generation, resistance-proof therapeutics.

References

  • UniProtKB - C3RTH8 (Antimicrobial peptide brevinin-1E-OG7) Source: UniProt
  • The All Information Of DRAMP01907 (Brevinin-1E-OG7)
  • Structure-function studies on the amphibian peptide brevinin 1E Source: PubMed (NIH)
  • Structure-activity Analysis of Brevinin 1E Amide, an Antimicrobial Peptide
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source: PMC (NIH)
  • Minimum inhibitory concentration (MICs), minimum bactericidal concentration (MBCs), HC10, and therapeutic indices (TIs)
  • Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential Source: Portland Press

Sources

Comparative

brevinin-1E-OG7 vs magainin 2 antimicrobial efficacy comparison

An in-depth comparative analysis of amphibian-derived antimicrobial peptides (AMPs) requires a rigorous evaluation of their structural biology, membrane-disruption mechanics, and therapeutic indices. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of amphibian-derived antimicrobial peptides (AMPs) requires a rigorous evaluation of their structural biology, membrane-disruption mechanics, and therapeutic indices. This guide provides a comprehensive technical comparison between two prominent AMPs: Magainin 2 , isolated from the African clawed frog (Xenopus laevis), and Brevinin-1E-OG7 , isolated from the Yunnanfu frog (Odorrana grahami).

Designed for researchers and drug development professionals, this guide synthesizes structural profiling, quantitative efficacy data, and standardized validation protocols to accelerate the rational design of next-generation peptide therapeutics.

Structural Profiling and Physicochemical Properties

The antimicrobial efficacy and cellular selectivity of an AMP are fundamentally dictated by its primary sequence and secondary structural motifs.

Magainin 2 is a 23-amino acid linear peptide[1]. In aqueous solutions, it remains largely unstructured, but upon contact with the anionic phospholipid headgroups of bacterial membranes, it rapidly adopts a highly amphipathic α-helical conformation[1]. This distinct segregation of hydrophobic and hydrophilic residues allows Magainin 2 to selectively target bacterial cells over zwitterionic mammalian cells, resulting in a highly favorable therapeutic index[1].

Brevinin-1E-OG7 (Sequence: FFPLIAGLAANFLPQILCKIARKC) is a 24-amino acid peptide belonging to the Brevinin-1 superfamily[2][3]. Its structure is defined by three distinct regions: an N-terminal hydrophobic domain, a central proline hinge, and a highly conserved C-terminal heptapeptide loop known as the "Rana box" [4][5]. This loop is delineated by an intra-disulfide bridge between Cys18 and Cys24[4]. While the Rana box significantly enhances the peptide's ability to anchor into and disrupt lipid bilayers, its high hydrophobicity also drives non-specific insertion into mammalian erythrocyte membranes, leading to pronounced hemolytic activity[4][6].

Mechanistic Pathways of Membrane Disruption

The causality behind the differing toxicity profiles of these two peptides lies in their respective mechanisms of action.

  • Magainin 2 (Toroidal Pore Model): Magainin 2 monomers bind parallel to the membrane surface. Upon reaching a critical threshold concentration, the peptides insert perpendicularly, inducing positive curvature in the lipid bilayer. The lipid monolayers bend continuously through the pore, forming a "toroidal" structure lined by both the peptide's hydrophilic face and the lipid headgroups[7].

  • Brevinin-1E-OG7 (Carpet/Barrel-Stave Model): The Brevinin-1 class utilizes its hydrophobic Rana box to deeply penetrate the hydrophobic core of the membrane[6]. This leads to massive peptide accumulation at the membrane interphase (the "carpet" model), causing severe membrane thinning, micellization, and eventual catastrophic membrane collapse[6][7].

Mechanism cluster_Magainin Magainin 2 Pathway cluster_Brevinin Brevinin-1E-OG7 Pathway AMP Antimicrobial Peptide Membrane Bacterial Membrane (Anionic Lipids) AMP->Membrane Electrostatic Attraction Alpha Alpha-Helical Folding Membrane->Alpha RanaBox Rana Box Anchoring Membrane->RanaBox Toroidal Toroidal Pore Formation Alpha->Toroidal Death Cell Lysis & Death Toroidal->Death Carpet Carpet Model / Membrane Lysis RanaBox->Carpet Carpet->Death

Mechanistic pathways of membrane disruption by Magainin 2 and Brevinin-1E-OG7.

Quantitative Efficacy and Toxicity Comparison

To objectively evaluate these peptides for drug development, we must compare their Minimum Inhibitory Concentrations (MIC) against standard pathogens and their hemolytic toxicity (HC50).

Magainin 2 demonstrates potent broad-spectrum activity, particularly against Gram-negative multi-drug resistant strains like Acinetobacter baumannii (MIC ~2-4 µM)[8]. Conversely, Brevinin-1 class peptides exhibit exceptional potency against Gram-positive bacteria (e.g., Staphylococcus aureus), often outperforming Magainin 2, but are limited by their narrow therapeutic window due to high hemolysis[5][9].

Property / MetricMagainin 2Brevinin-1E-OG7 (Brevinin-1 Class)
Source Organism Xenopus laevis (African clawed frog)Odorrana grahami (Yunnanfu frog)
Sequence Length 23 amino acids24 amino acids
Key Structural Motif Linear amphipathic α-helixα-helix with C-terminal "Rana box" (Cys18-Cys24)
Primary Mechanism Toroidal pore formationCarpet model / Membrane lysis
MIC (E. coli) ~4 - 16 µM~2 - 15 µM
MIC (S. aureus) ~16 - 32 µM~1.5 - 10 µM (Highly potent)
Hemolytic Activity (HC50) Low (Highly selective for bacteria)High (Requires structural optimization)

Note: Because native Brevinin-1E-OG7 is highly hemolytic, rational drug design often involves structural modifications. For example, transposing the Rana box sequence to a central position in the peptide chain has been shown to drastically reduce hemolytic activity while preserving antibacterial efficacy[6][10].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of AMPs must follow strict, self-validating protocols. The following workflows detail the standardized assessment of MIC and hemolytic activity.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Check: The starting inoculum must be strictly controlled at 5×105 CFU/mL. An inoculum that is too high will artificially inflate the MIC due to the "inoculum effect" (rapid peptide depletion by excess biomass), whereas an inoculum that is too low will yield stochastic, non-reproducible growth curves[1].

  • Peptide Preparation: Dissolve synthesized peptides (>95% HPLC purity) in sterile deionized water or 0.01% acetic acid containing 0.2% BSA to prevent non-specific binding to plasticware.

  • Inoculum Standardization: Grow bacterial strains (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute in Mueller-Hinton Broth (MHB) to a final concentration of 5×105 CFU/mL.

  • Assay Assembly: In a 96-well polypropylene microtiter plate, perform two-fold serial dilutions of the peptide. Add an equal volume of the bacterial inoculum to each well.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Validation: The MIC is defined as the lowest peptide concentration that inhibits bacterial growth by ≥90% compared to the untreated positive control[1].

Protocol B: Hemolytic Activity Assay (HC50)

Causality Check: Absorbance is measured specifically at 414 nm or 540 nm because these wavelengths correspond to the Soret band peak of oxyhemoglobin, providing the maximum signal-to-noise ratio for detecting erythrocyte lysis.

  • Erythrocyte Preparation: Collect fresh human red blood cells (hRBCs). Centrifuge and wash three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is clear. Resuspend to a 4% (v/v) suspension in PBS.

  • Peptide Incubation: Mix equal volumes of the hRBC suspension and serially diluted AMPs in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation & Centrifugation: Incubate at 37°C for 1 hour. Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer the supernatant to a new plate and measure absorbance at 414 nm. Calculate HC50 using non-linear regression analysis.

Workflow cluster_MIC Antimicrobial Assay (MIC) cluster_Tox Toxicity Assay (HC50) Start Peptide Synthesis & Purification Bact Bacterial Culture (5 x 10^5 CFU/mL) Start->Bact RBC Human RBC Preparation Start->RBC Incubate Incubation (18-24h at 37°C) Bact->Incubate OD OD600 Measurement Incubate->OD Incubate2 Incubation (1h at 37°C) RBC->Incubate2 Abs Absorbance at 414 nm Incubate2->Abs

Standardized self-validating workflow for determining MIC and HC50 of AMPs.

Conclusion and Drug Development Outlook

When selecting a template for novel antimicrobial therapies, the choice between Magainin 2 and Brevinin-1E-OG7 depends entirely on the target application. Magainin 2 is an excellent starting point for systemic applications due to its inherent selectivity and low hemolytic profile[1]. Its derivatives (such as Pexiganan/MSI-78) have already seen extensive clinical evaluation for topical infections[11].

Conversely, Brevinin-1E-OG7 offers superior raw potency, particularly against Gram-positive biofilms and skin infections (e.g., S. aureus)[5][9]. However, its clinical viability relies heavily on rational peptide engineering. Researchers must utilize strategies such as C-terminal amidation, Rana box transposition, or the synthesis of truncated analogs to decouple its potent antimicrobial activity from its inherent hemolytic toxicity[1][10].

References

  • Antibacterial and Antibiofilm Activity and Mode of Action of Magainin 2 against Drug-Resistant Acinetobacter baumannii - NIH / PMC. Available at:[Link]

  • Structure-function studies on the amphibian peptide brevinin 1E: translocating the cationic segment... - PubMed. Available at:[Link]

  • Structure-activity Analysis of Brevinin 1E Amide, an Antimicrobial Peptide From Rana Esculenta - PubMed. Available at:[Link]

  • A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection - Queen's University Belfast. Available at:[Link]

  • Potent antibacterial activity of MSI-1 derived from the magainin 2 peptide against drug-resistant bacteria - Theranostics. Available at: [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - NIH / PMC. Available at:[Link]

  • Mechanism of Synergism between Antimicrobial Peptides Magainin 2 and PGLa - ACS Publications. Available at:[Link]

  • Peptide-based Antifungal Therapies against Emerging Infections - NIH / PMC. Available at:[Link]

  • Antimicrobial peptide brevinin-1E-OG7 - Odorrana grahami (Yunnanfu frog) - UniProt. Available at:[Link]

  • The All Information Of DRAMP01907 (Brevinin-1E-OG7) - DRAMP Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.